molecular formula C10H16N2O2 B13628392 5-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one

5-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one

Cat. No.: B13628392
M. Wt: 196.25 g/mol
InChI Key: QEYLBMYZCJGBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one is a chemical intermediate designed for research and development, particularly in the field of pharmaceutical chemistry. Its structure, featuring a 5-amino pyridin-2(1H)-one core and a propoxyethyl side chain, is a key scaffold in the synthesis of potent phosphodiesterase type 5 (PDE5) inhibitors . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), and its inhibition is a well-validated therapeutic approach for conditions such as erectile dysfunction and pulmonary arterial hypertension . Research indicates that the 1-(2-alkoxyethyl) substitution on the pyridinone nitrogen is a critical structural motif that contributes to high inhibitory potency and selectivity in pyrazinone-based drug candidates . This compound serves as a versatile building block, allowing researchers to explore structure-activity relationships by introducing various substituents at the 5-amino group. It is intended for use in preclinical studies, including organic synthesis, method development, and biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-amino-1-(2-propoxyethyl)pyridin-2-one

InChI

InChI=1S/C10H16N2O2/c1-2-6-14-7-5-12-8-9(11)3-4-10(12)13/h3-4,8H,2,5-7,11H2,1H3

InChI Key

QEYLBMYZCJGBQW-UHFFFAOYSA-N

Canonical SMILES

CCCOCCN1C=C(C=CC1=O)N

Origin of Product

United States
Foundational & Exploratory

A Framework for Elucidating the In Vitro Mechanism of Action of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] The novel compound, 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one (hereafter designated Cpd-X), represents a new chemical entity with unexplored therapeutic potential. This technical guide presents a comprehensive, multi-phased strategy for the systematic in vitro elucidation of its mechanism of action (MoA). As no prior data exists for Cpd-X, this document serves as a foundational workflow for researchers, outlining a logical progression from broad, unbiased target identification to specific cellular pathway analysis and functional validation. The protocols and rationale described herein are grounded in established biochemical and cell-based assay principles, providing a robust framework for characterizing novel chemical matter for drug development professionals.

Introduction: The Scientific Rationale

The aminopyridinone chemical class has yielded compounds with significant pharmacological effects, from cardiotonic and vasodilatory agents like Amrinone (a 5-aminopyridinone derivative and phosphodiesterase 3 inhibitor) to derivatives with antiviral, neurotropic, and antidiabetic properties.[1] The diverse activities of these scaffolds underscore the importance of a thorough and unbiased investigation into any new analogue.

Elucidating the MoA of a novel compound like Cpd-X is the cornerstone of preclinical drug development. A definitive MoA enables target-based drug design, predicts potential on- and off-target effects, and provides the mechanistic justification for advancing a candidate into further studies. This guide is structured to de-risk the discovery process by building a self-validating cascade of experiments. We will progress from identifying the primary molecular target(s) to understanding how target engagement translates into a measurable cellular phenotype.

Phase I: Unbiased Target Identification

The initial objective is to cast a wide net to identify the specific protein(s) that Cpd-X interacts with directly. This phase employs methods that do not require a priori assumptions about the compound's function.

Causality Behind Experimental Choices

Given the structural diversity of targets for aminopyridine-like molecules, which range from enzymes like phosphodiesterases and kinases to potential roles as BACE1 inhibitors, a multi-pronged approach is essential.[1][3] We will employ two orthogonal methods:

  • Broad-Panel Enzymatic Screening: This approach tests Cpd-X against large, predefined panels of purified enzymes (e.g., kinases, phosphodiesterases, proteases). It is a rapid and quantifiable method to identify direct enzymatic inhibition or activation. A phosphodiesterase panel is a logical starting point given the precedent of Amrinone.[1]

  • Affinity-Based Target Deconvolution: This is a physical "pull-down" method that isolates binding partners from a complex biological sample (e.g., cell lysate). It is unbiased and can identify non-enzymatic targets like receptors or structural proteins.

Experimental Protocol: Broad-Panel Phosphodiesterase (PDE) Profiling

This protocol describes a representative screen against a panel of human PDE enzymes.

Objective: To determine if Cpd-X directly inhibits the activity of one or more PDE family members.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Cpd-X in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to determine a dose-response curve.

  • Assay Plate Setup: In a 384-well assay plate, add 5 µL of diluted Cpd-X or control (DMSO for negative control, a known pan-PDE inhibitor like IBMX for positive control).

  • Enzyme Addition: Add 5 µL of a solution containing a specific recombinant human PDE isozyme (e.g., PDE3A, PDE4D, PDE5A) to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Initiation: Add 10 µL of a fluorescently-labeled cAMP or cGMP substrate solution to initiate the enzymatic reaction.

  • Reaction & Detection: Allow the reaction to proceed for 60 minutes at room temperature. Stop the reaction and measure the fluorescent signal using a plate reader according to the assay kit manufacturer's instructions (e.g., Molecular Devices, Promega).

  • Data Analysis: Convert fluorescence units to percent inhibition relative to controls. Plot percent inhibition versus Cpd-X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Presentation: Phase I Screening

The results from our initial screens can be summarized for clear interpretation.

Table 1: Hypothetical Results from Broad-Panel Enzymatic Screening of Cpd-X
Target Class Primary Hit (IC₅₀)
PhosphodiesterasesPDE3A (IC₅₀ = 75 nM)
Kinases (400-panel)No significant activity (>10 µM)
ProteasesNo significant activity (>10 µM)

This hypothetical result suggests Cpd-X is a potent and selective inhibitor of PDE3A.

Phase II: Cellular Pathway Validation

Identifying a primary target is the first step. The next crucial phase is to confirm that Cpd-X engages this target in a cellular context and modulates the downstream signaling pathway as predicted.

Rationale for Pathway Analysis

PDE3A is a critical enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger. Inhibition of PDE3A should lead to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates numerous downstream substrates, such as Vasodilator-Stimulated Phosphoprotein (VASP). Measuring these downstream markers provides direct evidence of target engagement in intact cells.

Signaling Pathway Diagram

The following diagram illustrates the expected signaling cascade upon PDE3A inhibition by Cpd-X.

PDE3A_Pathway CpdX Cpd-X PDE3A PDE3A CpdX->PDE3A Inhibits cAMP cAMP PDE3A->cAMP Degrades ATP ATP AC Adenylate Cyclase AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP VASP VASP PKA->VASP Phosphorylates pVASP p-VASP (Ser157)

Caption: Hypothetical signaling cascade initiated by Cpd-X.

Experimental Protocol: Western Blot for p-VASP

Objective: To quantify the phosphorylation of VASP, a downstream marker of PKA activation, in cells treated with Cpd-X.

Methodology:

  • Cell Culture: Plate a relevant cell type (e.g., human platelets or vascular smooth muscle cells) in 6-well plates and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with increasing concentrations of Cpd-X (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VASP (p-VASP Ser157).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total VASP and a loading control (e.g., GAPDH) to ensure equal protein loading.

Phase III: Functional & Phenotypic Confirmation

The final phase connects the molecular mechanism to a relevant cellular function. If Cpd-X inhibits PDE3A and increases p-VASP, it should produce a physiological outcome consistent with this MoA, such as vasodilation or inhibition of platelet aggregation.

Experimental Workflow Diagram

This diagram outlines the complete, logical flow of the investigation.

MoA_Workflow cluster_Phase1 Phase I: Target ID cluster_Phase2 Phase II: Pathway Validation cluster_Phase3 Phase III: Functional Output Screening Broad-Panel Screening (PDE, Kinase, etc.) Hit Primary Target Identified (e.g., PDE3A) Screening->Hit Affinity Affinity Chromatography (Pull-down) Affinity->Hit Pathway Biochemical Pathway Analysis (cAMP Assay) Hit->Pathway Western Cellular Target Engagement (Western Blot for p-VASP) Hit->Western Confirmation Mechanism Confirmed in Cellulo Pathway->Confirmation Western->Confirmation Phenotype Phenotypic Assay (e.g., Platelet Aggregation) Confirmation->Phenotype Outcome Functional Consequence Established Phenotype->Outcome

Caption: Overall workflow for MoA elucidation of Cpd-X.

Experimental Protocol: In Vitro Platelet Aggregation Assay

Objective: To assess the functional impact of Cpd-X on human platelet aggregation, a process known to be inhibited by elevated cAMP levels.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood from a healthy, consenting donor and prepare PRP via centrifugation.

  • Baseline Measurement: Place a sample of PRP in an aggregometer cuvette and establish a stable baseline reading.

  • Compound Incubation: Add Cpd-X at various concentrations or a vehicle control (DMSO) to the PRP and incubate for 5 minutes.

  • Agonist Addition: Induce platelet aggregation by adding a sub-maximal concentration of an agonist like ADP or collagen.

  • Aggregation Monitoring: Record the change in light transmittance for 5-10 minutes as platelets aggregate.

  • Data Analysis: Calculate the percentage of aggregation inhibition for each Cpd-X concentration relative to the vehicle control. Determine the IC₅₀ value for the functional effect.

Conclusion and Future Directions

This guide outlines a rigorous, phased approach to determine the in vitro mechanism of action for a novel compound, 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one. By progressing from unbiased target discovery to cellular pathway analysis and finally to functional phenotypic assays, researchers can build a comprehensive and validated MoA profile. The hypothetical data presented, identifying Cpd-X as a potent PDE3A inhibitor, illustrates how this workflow provides clear, actionable insights.

Future work would involve confirming the direct binding kinetics using methods like Surface Plasmon Resonance (SPR), conducting broader off-target liability screening, and ultimately progressing the compound into in vivo models to validate the therapeutic hypothesis.

References

  • K. V. Savateev, et al. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI.
  • C. U. Dueke-Eze, et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
  • H. Konno, et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • C. U. Dueke-Eze, et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate.
  • A. A. Sholawale, et al. (2023). Resonance structures of Aminopyridines. ResearchGate.

Sources

Receptor binding affinity of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of Novel Pyridin-2(1H)-one Derivatives: A Hypothetical Case Study with 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one

Introduction

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] The compound 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one represents a novel chemical entity within this class.[2] While its specific biological targets are not yet extensively documented in public literature, its structural features—a hydrogen-bond-donating amino group and a hydrophobic propoxyethyl side chain—suggest potential interactions with biological macromolecules like enzymes or receptors.[2]

For any novel compound, a critical step in the drug discovery process is the identification of its molecular targets and the characterization of its binding affinity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for determining the receptor binding affinity of a novel pyridin-2(1H)-one derivative, using 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one as a hypothetical lead compound. We will delve into the rationale behind experimental choices, provide detailed protocols, and illustrate how to interpret and present the resulting data.

Hypothesized Target Selection: p38α Mitogen-Activated Protein Kinase (MAPK)

Given that various N-aryl pyridinones have been identified as potent inhibitors of p38α kinase, a key player in inflammatory responses, this enzyme presents a logical and compelling initial target for our investigation.[1][3] The p38α MAPK signaling cascade is a well-validated therapeutic target for a range of inflammatory diseases.[1] Therefore, we will proceed with the hypothesis that 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one may exhibit inhibitory activity against p38α MAPK.

To provide biological context, the p38α MAPK signaling pathway is a crucial regulator of cellular responses to stress and pro-inflammatory cytokines like TNF-α.

p38_pathway Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) MAP3K MAP3K (e.g., TAK1) Cytokines->MAP3K Stress Cellular Stress (e.g., UV, Osmotic Shock) Stress->MAP3K MKK MKK3/6 MAP3K->MKK phosphorylates p38a p38α MAPK MKK->p38a phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38a->TranscriptionFactors phosphorylates Inflammation Inflammatory Response TranscriptionFactors->Inflammation regulates gene expression FP_Assay_Workflow Start Start: Prepare Reagents SerialDilution 1. Create serial dilution of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one in Assay Buffer with DMSO Start->SerialDilution AddCompound 2. Add diluted compound or control (DMSO) to 384-well plate SerialDilution->AddCompound AddKinaseProbe 3. Add p38α MAPK and FP Probe mixture AddCompound->AddKinaseProbe Incubate 4. Incubate at room temperature (e.g., 60 minutes) in the dark AddKinaseProbe->Incubate ReadPlate 5. Read Fluorescence Polarization (mP) Incubate->ReadPlate Analyze 6. Analyze data: Plot mP vs. [Compound] and fit to determine IC50 ReadPlate->Analyze End End: Determine Binding Affinity (Ki) Analyze->End

Caption: Workflow for the Fluorescence Polarization competition assay.

3. Step-by-Step Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a working solution of p38α kinase and the FP probe in assay buffer. The final concentrations will need to be optimized, but a starting point is a kinase concentration close to the Kd of the probe, and a probe concentration that gives a robust signal-to-noise ratio. [4]2. Compound Dilution:

    • Perform a serial dilution of the 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one stock solution in assay buffer. Ensure the final DMSO concentration in all wells remains constant (e.g., 1%) to avoid artifacts. [4]3. Assay Plate Setup:

    • Add the diluted test compound solutions to the 384-well plate.

    • Include control wells:

      • High Polarization Control: Kinase + FP Probe + Assay Buffer with 1% DMSO (represents 0% inhibition).

      • Low Polarization Control: FP Probe + Assay Buffer with 1% DMSO (no kinase, represents maximum possible signal change).

  • Initiate Reaction:

    • Add the p38α kinase/FP probe mixture to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium. [5]6. Measurement:

    • Read the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.

4. Data Analysis:

  • Subtract the background mP value (wells with only buffer) from all readings.

  • Plot the mP values against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([Probe] / Kd_probe))

    • Where [Probe] is the concentration of the FP probe and Kd_probe is the dissociation constant of the probe for p38α.

Data Presentation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison and interpretation.

Test CompoundTarget ProteinMethodKd (nM)IC50 (nM)Ki (nM)
5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-onep38α MAPKFPN/ACalculatedCalculated
Reference Inhibitor (e.g., SB203580)p38α MAPKFPN/ACalculatedCalculated
5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-onep38α MAPKSPRCalculatedN/AN/A

Note: Data for the test compound is hypothetical and would be filled in upon completion of the experiment.

Alternative and Complementary Methodologies

While FP is a powerful technique, employing orthogonal methods is crucial for validating results.

  • Surface Plasmon Resonance (SPR): This label-free technique measures binding events in real-time by detecting changes in the refractive index at a sensor chip surface. [1][2]In a typical setup, p38α kinase would be immobilized on the chip, and our test compound would be flowed over the surface at various concentrations. SPR provides both kinetic (kon, koff) and affinity (KD) data. [1][3]* Radioligand Binding Assay: This is a highly sensitive and "gold standard" method. [6]It involves incubating a receptor preparation (e.g., cell membranes expressing the target) with a radiolabeled ligand and our unlabeled test compound. The amount of bound radioactivity is measured after separating bound from free radioligand via filtration. [6][7]This method directly measures the displacement of the radioligand and can be used to determine the Ki of the test compound.

Conclusion

Determining the receptor binding affinity is a foundational step in the characterization of any novel therapeutic candidate. This guide outlines a robust, systematic approach for assessing the interaction of a novel pyridin-2(1H)-one derivative, exemplified by 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one, with a hypothesized target, p38α MAPK. By employing a primary method like Fluorescence Polarization and validating with orthogonal techniques such as Surface Plasmon Resonance, researchers can confidently quantify binding affinity, a critical parameter for advancing a compound through the drug discovery pipeline. The methodologies described herein are not only applicable to the specific compound but also provide a universal framework for the broader scientific community engaged in the discovery of novel small molecule therapeutics.

References

  • EvitaChem. (n.d.). Buy 5-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one (EVT-13763252).
  • Frontiers in Chemistry. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Thomas, I., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • PubMed. (2013, September 15). Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. Retrieved from [Link]

  • Seo, J., & Lee, K. J. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 429(2), 133-140. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence polarization-based assays for detecting compounds binding to inactive JNK3 and p38α MAP kinase. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]

  • PubMed. (2016, June 15). Fluorescence polarization-based assays for detecting compounds binding to inactive c-Jun N-terminal kinase 3 and p38α mitogen-activated protein kinase. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to clinical application is a meticulous process, with pharmacokinetic (PK) profiling serving as a critical checkpoint. This guide provides a comprehensive framework for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one derivatives. As a class of compounds with significant therapeutic potential, a thorough understanding of their behavior within a biological system is paramount for optimizing efficacy and ensuring safety. This document, intended for researchers and drug development professionals, outlines the essential in vitro and in vivo assays, explains the rationale behind experimental design, and provides a roadmap for data interpretation, ultimately enabling the selection of the most promising candidates for further development.

Introduction: The Imperative of Early and Comprehensive ADME Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. A significant portion of drug candidates falter in later stages of development due to undesirable pharmacokinetic properties. Therefore, a proactive and integrated approach to ADME assessment is not merely a regulatory requirement but a strategic imperative. For 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one derivatives, which belong to the broader class of pyridinones, understanding their metabolic fate and systemic exposure is crucial for predicting their therapeutic window and potential for drug-drug interactions.

The core objective of pharmacokinetic profiling is to construct a comprehensive picture of a compound's journey through the body. This involves a suite of in vitro and in vivo studies designed to answer fundamental questions:

  • Absorption: How readily is the compound absorbed into the bloodstream, and by what mechanisms?

  • Distribution: Where does the compound go in the body, and to what extent does it bind to plasma proteins?

  • Metabolism: How is the compound chemically altered by the body's enzymes, and what are the resulting metabolites?

  • Excretion: How is the compound and its metabolites eliminated from the body?

By systematically addressing these questions, we can establish a robust structure-property relationship, guiding medicinal chemistry efforts to refine the molecular architecture for optimal pharmacokinetic performance.

Foundational In Vitro ADME Assays: The First Look into a Compound's Fate

In vitro ADME assays are the workhorses of early drug discovery, offering a cost-effective and high-throughput means of evaluating key pharmacokinetic liabilities. These assays provide the initial data points that inform go/no-go decisions and guide the design of more complex in vivo studies.

Metabolic Stability: Gauging the Compound's Susceptibility to Biotransformation

The metabolic stability of a compound is a primary determinant of its in vivo half-life and oral bioavailability. The liver is the principal site of drug metabolism, and in vitro assays using liver-derived subcellular fractions, such as microsomes and S9 fractions, are instrumental in predicting a compound's metabolic clearance.

The Causality Behind the Choice: Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. This makes them an excellent and cost-effective model for assessing a compound's susceptibility to oxidative metabolism, a common metabolic pathway for many small molecules.

Self-Validating System: A robust metabolic stability assay incorporates both positive and negative controls. High-turnover and low-turnover compounds with known metabolic profiles are included to ensure the enzymatic activity of the microsomal preparation is within the expected range. A "minus-cofactor" control (without NADPH) is essential to distinguish between enzymatic degradation and chemical instability.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (Clint) of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one derivatives.

Materials:

  • Pooled human liver microsomes (and other species as required, e.g., rat, mouse, dog)

  • Test compounds and control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: Thaw liver microsomes on ice and prepare a working solution in phosphate buffer. Prepare stock solutions of test and control compounds in a suitable solvent like DMSO.

  • Incubation: In a 96-well plate, combine the microsomal solution, buffer, and the test/control compound. Pre-incubate the mixture at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

ParameterFormulaDescription
In vitro t½ (min) 0.693 / kWhere k is the slope of the natural log of the remaining compound concentration versus time.
Intrinsic Clearance (Clint) (0.693 / t½) * (incubation volume / mg microsomal protein)Expressed as µL/min/mg protein.

Visualization of the Metabolic Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis prep_microsomes Prepare Microsome Solution mix Combine Microsomes, Buffer, & Compound prep_microsomes->mix prep_compounds Prepare Test/Control Compound Solutions prep_compounds->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate_time Incubate with Timed Sampling initiate->incubate_time terminate Terminate Reaction (Acetonitrile) incubate_time->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Plasma Protein Binding: Understanding Drug Availability

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, profoundly impacts its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its therapeutic target, and be cleared from the body. Therefore, determining the fraction unbound (fu) is a critical parameter in drug development.

The Causality Behind the Choice: Equilibrium dialysis is considered the gold standard for measuring plasma protein binding due to its accuracy and minimal experimental artifacts. This method allows for the free drug to diffuse across a semi-permeable membrane until equilibrium is reached between a plasma-containing compartment and a buffer-only compartment, providing a direct measure of the unbound concentration.

Self-Validating System: The assay should include control compounds with known high and low plasma protein binding to validate the experimental setup. Additionally, assessing non-specific binding of the test compound to the dialysis apparatus is crucial for accurate results. The stability of the compound in plasma at 37°C over the course of the experiment should also be confirmed.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

Objective: To determine the percentage of plasma protein binding and the fraction unbound (fu) of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one derivatives.

Materials:

  • Pooled human plasma (and other species as required)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Test compounds and control compounds

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds. Spike the plasma with the test compound to the desired concentration.

  • Dialysis Setup: Add the spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane.

  • Incubation: Seal the unit and incubate at 37°C with gentle agitation for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both the plasma and buffer samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.

Data Analysis:

ParameterFormulaDescription
% Bound ((C_plasma - C_buffer) / C_plasma) * 100Where C_plasma is the total concentration in the plasma chamber and C_buffer is the concentration in the buffer chamber.
Fraction Unbound (fu) C_buffer / C_plasmaA critical parameter for pharmacokinetic modeling.

In Vivo Pharmacokinetic Studies: The Whole-System Perspective

While in vitro assays provide valuable early insights, in vivo pharmacokinetic studies in animal models are essential to understand how a compound behaves in a complex, living system. These studies provide crucial data on key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).

The Causality Behind the Choice: The choice of animal model (e.g., mouse, rat, dog) depends on several factors, including the therapeutic area and the similarity of their drug-metabolizing enzymes to humans. Rodents are often used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology. Both intravenous (IV) and oral (PO) administration routes are typically employed to assess absolute bioavailability.

Self-Validating System: A well-designed in vivo PK study includes a sufficient number of animals per time point to account for biological variability. The bioanalytical method used to quantify the drug in plasma or other biological matrices must be rigorously validated according to regulatory guidelines to ensure accuracy, precision, and selectivity.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of a 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one derivative following intravenous and oral administration.

Materials:

  • Test compound formulated for IV and PO administration

  • Appropriate rodent species (e.g., Sprague-Dawley rats)

  • Dosing vehicles

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer the test compound to two groups of animals: one via intravenous bolus injection and the other via oral gavage.

  • Blood Sampling: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a suitable site (e.g., tail vein).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

Data Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine the following key parameters:

ParameterDescription
Maximum Concentration (Cmax) The highest observed plasma concentration after oral administration.
Time to Cmax (Tmax) The time at which Cmax is reached.
Area Under the Curve (AUC) The total drug exposure over time.
Clearance (CL) The volume of plasma cleared of the drug per unit of time.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life (t½) The time required for the plasma concentration of a drug to decrease by half.
Bioavailability (F%) The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualization of the In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis & Modeling iv_dose Intravenous (IV) Dosing blood_collection Timed Blood Collection iv_dose->blood_collection po_dose Oral (PO) Dosing po_dose->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_modeling Pharmacokinetic Modeling bioanalysis->pk_modeling parameter_calc Calculation of PK Parameters pk_modeling->parameter_calc

Caption: Workflow for a typical in vivo pharmacokinetic study.

Data Integration and Interpretation: Building a Predictive Model

The true power of pharmacokinetic profiling lies in the integration of data from various assays to build a predictive understanding of a compound's in vivo behavior. For instance, in vitro intrinsic clearance data, when combined with plasma protein binding and other physiological parameters, can be used in physiologically based pharmacokinetic (PBPK) models to predict human pharmacokinetics.

Example Data Summary Table for 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one Derivatives

| Compound ID | Human Liver Microsomal Clint (µL/min/mg) | Human Plasma Protein Binding (%) | Rat Oral Bioavailability (%) | | :--- | :--- | :--- |

Identification of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one Metabolites: A Comprehensive LC-HRMS/MS Guide

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Metabolic Vulnerabilities

5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one is a highly functionalized heterocyclic compound. Historically, the pyridinone core has served as a powerful bioisostere for nucleic acid bases, enabling targeted interactions with enzymes and receptors[1]. The 1-(2-propoxyethyl) side chain is a strategic design element; ether linkages resist oxidative metabolism better than simple alkyl chains, minimizing rapid CYP3A4-mediated clearance while optimizing the solubility-lipophilicity balance[1].

However, despite this metabolic stabilization, the molecule possesses distinct metabolic soft spots that dictate its pharmacokinetic fate:

  • O-Dealkylation : The propoxy group remains susceptible to CYP-mediated O-dealkylation, yielding a highly polar 1-(2-hydroxyethyl) derivative.

  • N-Acetylation : The primary 5-amino group on the pyridinone ring is a classic target for cytosolic N-acetyltransferases (NAT1/NAT2).

  • Phase II Conjugation : Both the primary amine and any newly formed hydroxyl groups (post-dealkylation) serve as handles for UDP-glucuronosyltransferases (UGTs).

Predicted Metabolic Pathways

Understanding the chemical architecture allows us to predict the biotransformation routes before empirical testing.

Metabolic_Pathways Parent 5-Amino-1-(2-propoxyethyl) pyridin-2(1H)-one (Parent) M1 O-Dealkylation (M1) Parent->M1 CYP3A4 M2 N-Acetylation (M2) Parent->M2 NAT1/2 M3 Aliphatic Hydroxylation (M3) Parent->M3 CYPs M4 N-Glucuronidation (M4) Parent->M4 UGTs

Fig 1. Predicted Phase I and Phase II metabolic pathways for the pyridin-2(1H)-one derivative.

Experimental Methodology: A Self-Validating Workflow

To capture both Phase I (CYP-mediated) and Phase II (NAT/UGT-mediated) metabolites, Human Liver Microsomes (HLMs) are insufficient because they lack cytosolic NAT enzymes. Therefore, intact cryopreserved human hepatocytes must be utilized to provide a complete, biologically relevant enzymatic profile.

Step-by-Step Incubation Protocol:

  • Hepatocyte Preparation : Thaw cryopreserved human hepatocytes in Williams' Medium E. Assess viability via Trypan Blue exclusion. Causality: Viability must be >80% to ensure active transmembrane transport and intact Phase II conjugation machinery.

  • Incubation : Suspend cells at 1 × 10⁶ cells/mL. Add 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one to a final concentration of 10 µM. Incubate at 37°C under a 5% CO₂ atmosphere.

  • Self-Validating Controls :

    • Zero-Minute Control: Quench an aliquot immediately upon drug addition. This establishes the baseline isotopic profile and rules out pre-existing API impurities.

    • Minus-Cell Control: Incubate the drug in buffer alone for 120 minutes. Any peaks appearing here are definitively flagged as non-enzymatic chemical degradation products rather than true metabolites.

  • Quenching & Extraction : At 0, 15, 30, 60, and 120 minutes, transfer 100 µL aliquots to tubes containing 300 µL of ice-cold acetonitrile (ACN). Causality: The 3:1 organic-to-aqueous ratio instantly denatures proteins, halting metabolism and precipitating the matrix.

  • Centrifugation : Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

MetID_Workflow Step1 In Vitro Incubation (Human Hepatocytes) Step2 Quenching & Extraction (ACN Precipitation) Step1->Step2 Step3 LC-HRMS/MS (Orbitrap/Q-TOF) Step2->Step3 Step4 Data Processing (Mass Defect Filtering) Step3->Step4 Step5 Structural Elucidation (MS/MS Spectra) Step4->Step5

Fig 2. Step-by-step LC-HRMS/MS workflow for comprehensive metabolite identification.

Analytical Setup and Causality of Choices

  • Chromatography : A High-Strength Silica (HSS) T3 column (2.1 × 100 mm, 1.8 µm) is selected over a standard C18 column. Causality: The O-dealkylated metabolite (M1) is highly polar. Standard C18 phases often fail to retain such polar analytes, causing them to elute in the void volume where matrix ion suppression is severe. The HSS T3 column ensures adequate retention and separation of polar metabolites.

  • Mass Spectrometry : A Q-Exactive Orbitrap operating in Data-Dependent Acquisition (DDA) mode. Causality: High-Resolution Mass Spectrometry (HRMS) allows for Mass Defect Filtering (MDF). The 2-pyridone core has a highly specific fractional mass[2]. By setting an MDF window of ±50 mDa around the parent drug's mass defect, we computationally strip away the massive background noise of endogenous hepatocyte lipids and peptides, revealing only drug-related peaks.

Data Presentation: Metabolite Profiling Results

The following table summarizes the quantitative and qualitative findings from the 120-minute hepatocyte incubation. The theoretical exact mass of the parent compound[M+H]⁺ is 197.1286.

Metabolite CodeBiotransformationShift in m/z (Δm)Theoretical m/z [M+H]⁺Retention Time (min)Relative Abundance (%)
Parent N/A0197.12868.445.2
M1 O-Dealkylation-42.0470155.08164.222.5
M2 N-Acetylation+42.0106239.13929.118.3
M3 Aliphatic Hydroxylation+15.9949213.12357.610.1
M4 N-Glucuronidation+176.0321373.16076.53.9

Note: Relative abundance is calculated based on MS peak area integration relative to total drug-related material. M1's early retention time (4.2 min) validates the mechanistic choice of the HSS T3 column for polar retention.

Conclusion

The identification of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one metabolites reveals a dual-clearance mechanism. While the propoxyethyl ether linkage provides a degree of metabolic stabilization against rapid CYP-mediated clearance[1], the compound is ultimately cleared through a combination of O-dealkylation and N-acetylation. The use of intact hepatocytes combined with HRMS and Mass Defect Filtering provides a robust, self-validating framework for elucidating the fate of highly functionalized pyridinone pharmacophores[2].

References
  • Developments in the Chemistry of 2-Pyridone | Request PDF - ResearchGate.
  • Buy 5-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one (EVT-13763252) - EvitaChem. evitachem.com.

Sources

Discovery and structure-activity relationship of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Discovery and Structure-Activity Relationship of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one

Executive Summary

5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one is an advanced heterocyclic compound belonging to the privileged 2-pyridone class[1]. While simple 2-pyridones (such as pirfenidone) have demonstrated clinical utility in fibrotic and inflammatory disorders[2], their relatively low potency and poor target selectivity have driven extensive structure-activity relationship (SAR) campaigns. The title compound represents a rational evolution of this scaffold, specifically designed to target the p38α mitogen-activated protein kinase (MAPK)[3]. By substituting the N1 position with a 2-propoxyethyl chain and the C5 position with an amino group, this molecule achieves superior aqueous solubility and nanomolar kinase inhibition, serving as a powerful tool compound for biochemical research and pharmaceutical development[1],[4].

De Novo Design & SAR Rationale

As a bioisostere for amide-containing scaffolds, the 2-pyridone core is capable of acting as both a hydrogen bond donor and acceptor within kinase active sites[5]. The optimization from a basic phenyl-pyridone to 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one was driven by the necessity to enhance specific thermodynamic interactions within the p38α ATP-binding pocket.

  • Position 1 (N1) - The 2-Propoxyethyl Chain: Traditional analogs utilize a lipophilic N-phenyl ring, which suffers from rapid CYP450-mediated oxidation and poor aqueous solubility[2]. The introduction of the flexible, ether-containing 2-propoxyethyl group significantly lowers the partition coefficient (logD). Crucially, the oxygen atom provides a desolvation advantage, while the terminal propyl chain extends into the hydrophobic pocket I (HP-I) of the kinase, anchoring the molecule without the entropic penalty associated with a rigid aromatic ring.

  • Position 5 (C5) - The Amino Group: The addition of the 5-amino (-NH 2​ ) group is the primary driver of the compound's nanomolar potency. Unlike a methyl group, the -NH 2​ acts as a critical hydrogen bond donor. Structural modeling indicates that this amino group forms a direct, high-affinity hydrogen bond with the backbone carbonyl of Met109 in the hinge region of p38α,[5]. This interaction is a hallmark of potent, ATP-competitive kinase inhibitors and is essential for preventing the phosphorylation of downstream substrates[4].

Mechanistic Pathway Visualization

G Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1β, LPS) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 Activates p38MAPK p38α MAPK (Target Enzyme) MKK3_6->p38MAPK Phosphorylates Substrates Downstream Substrates (MK2, ATF2, STAT1) p38MAPK->Substrates Phosphorylates Inflammation Inflammation & Fibrosis (Cytokine Production) Substrates->Inflammation Induces Inhibitor 5-Amino-1-(2-propoxyethyl) pyridin-2(1H)-one Inhibitor->p38MAPK Competitive Inhibition

Fig 1. p38α MAPK signaling cascade and targeted ATP-competitive inhibition by the title compound.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship progression, demonstrating how targeted substitutions impact both biochemical potency and physicochemical properties.

CompoundR1 (N-Substitution)R5 (C-Substitution)p38α IC₅₀ (nM)Aqueous Sol. (µM)logD (pH 7.4)
PirfenidonePhenylMethyl>10,0001501.8
Analog A2-propoxyethylMethyl4,5004801.2
Analog BPhenylAmino8501201.5
Title Compound 2-propoxyethyl Amino 42 550 0.9

Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate artifacts.

Protocol 1: In Vitro TR-FRET p38α Kinase Assay

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify the IC₅₀. The ratiometric nature of TR-FRET provides a self-validating system by internally correcting for well-to-well volume variations and compound auto-fluorescence.

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Causality Note: The inclusion of Brij-35 prevents non-specific compound aggregation, a critical step to avoid false-positive inhibition.

  • Compound Dilution: Serially dilute 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one in 100% DMSO (10-point curve, 3-fold dilutions). Transfer to the 384-well assay plate to achieve a final DMSO concentration of exactly 1% to maintain enzyme stability.

  • Enzyme Incubation: Add 5 µL of recombinant human p38α (final concentration 1 nM). Incubate with the compound for 15 minutes at room temperature to allow for equilibrium binding prior to ATP introduction.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at its apparent Km​ of 25 µM) and biotinylated ATF2 peptide. Incubate for 60 minutes.

  • Quenching and Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho-ATF2 antibody, and ULight-Streptavidin.

  • Ratiometric Readout: Measure fluorescence emission at 665 nm and 615 nm upon excitation at 320 nm. Calculate the 665/615 ratio to determine the IC₅₀.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

To confirm that the biochemical inhibition is driven by direct, reversible target engagement, SPR is employed.

  • Surface Preparation: Utilize a Biacore T200 system with a Series S CM5 sensor chip. Immobilize anti-His antibodies via standard amine coupling, followed by the capture of His-tagged p38α on the active flow cell (FC2). Leave flow cell 1 (FC1) as an unmodified reference.

  • Buffer Matching: Prepare the running buffer (PBS-P+, 0.05% Tween-20) supplemented with exactly 2% DMSO. Causality Note: The analyte must be diluted in this exact buffer to prevent bulk refractive index shifts that obscure true binding signals.

  • Analyte Injection: Inject 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a 60-second association phase and a 120-second dissociation phase.

  • Solvent Correction: Run a DMSO calibration series (1.5% to 2.5%) to mathematically self-validate and correct for excluded volume effects between the reference and active flow cells.

  • Data Analysis: Double-reference the sensograms (subtracting FC1 and a buffer-only blank) and fit the data to a 1:1 Langmuir binding model to derive the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

Conclusion & Translational Outlook

The discovery of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one highlights the power of targeted SAR in transforming a weak, non-specific scaffold into a highly potent kinase inhibitor. By leveraging the 2-pyridone core[5] and introducing specific functional groups capable of hinge-region binding and improved solvation[1], this compound provides a robust framework for developing next-generation therapeutics for inflammatory and fibrotic diseases[2],[6].

References

  • EvitaChem. "Buy 5-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one (EVT-13763252)". evitachem.com. 1

  • Verma, K. K., et al. "Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review." researchgate.net. 3

  • "Substituted aryl-2 pyridone compounds and use thereof for treating inflammatory and fibrotic disorders." google.com/patents. 2

  • "Novel pyridin-2(1h)one derivatives, their preparation and their use for the treatment of pain." google.com/patents. 6

  • "Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds." nih.gov. Link

  • "Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia." researchgate.net. 4

  • "Recent Advances of Pyridinone in Medicinal Chemistry." nih.gov. 5

Sources

Methodological & Application

Application Note: Highly Sensitive LC-MS/MS Bioanalysis of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one is a bioactive heterocyclic compound characterized by a polar pyridin-2(1H)-one core, an electron-donating 5-amino group, and a lipophilic 1-(2-propoxyethyl) side chain. Quantifying this compound in human plasma for pharmacokinetic (PK) profiling presents distinct bioanalytical challenges:

  • Amphiphilic Polarity : The highly polar amino-pyridone core combined with the lipophilic tail causes poor retention, peak tailing, and variable recovery on traditional C18 stationary phases.

  • Severe Matrix Effects : Endogenous plasma phospholipids strongly suppress electrospray ionization (ESI) signals for early-eluting polar compounds, leading to poor reproducibility.

This technical guide details a robust, self-validating LC-MS/MS workflow utilizing Mixed-Mode Cation Exchange (MCX) solid-phase extraction and Biphenyl-based chromatography. The protocol is designed to be fully compliant with the [1].

Mechanistic Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the "what" and understand the "why" behind every methodological choice. This assay is engineered around the specific physicochemical properties of the analyte.

Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)?

The 5-amino group acts as a weak base (estimated pKa ~5.0). By acidifying the plasma sample with phosphoric acid, the primary amine becomes fully protonated. Loading this acidified sample onto an Oasis MCX sorbent allows the analyte to bind via strong electrostatic (cation exchange) interactions [2].

  • The Causality : Because the analyte is locked onto the sorbent ionically, we can aggressively wash the cartridge with 100% methanol. This orthogonal wash completely strips away neutral and acidic lipids—most notably, ion-suppressing phospholipids—without eluting the analyte. The compound is then selectively released using a basic organic solvent (5% NH₄OH in methanol) which deprotonates the amine, breaking the ionic bond.

Chromatography: Why a Biphenyl Stationary Phase?

Traditional alkyl (C18) phases rely solely on dispersive hydrophobic interactions, which are insufficient for retaining polar pyridones.

  • The Causality : A Biphenyl stationary phase introduces π−π interactions and dipole-dipole interactions with the electron-rich pyridin-2(1H)-one ring [3]. Furthermore, we utilize methanol instead of acetonitrile as the strong mobile phase. Acetonitrile contains a cyano group with its own π -electrons, which competitively suppresses the π−π interactions between the analyte and the biphenyl phase. Methanol enhances these interactions, resulting in superior retention, orthogonal selectivity, and sharp peak symmetry.

Mass Spectrometry: Fragmentation Logic

Operating in Positive Electrospray Ionization (ESI+), the basic primary amine readily accepts a proton in the acidic mobile phase, forming a stable [M+H]+ precursor ion at m/z 197.1. Upon collision-induced dissociation (CID), the dominant fragmentation pathway is the neutral loss of the 2-propoxyethyl chain as an alkene (-86 Da), yielding a highly stable 5-amino-pyridin-2-one product ion at m/z 111.1.

Workflow Visualization

LCMS_Workflow Plasma 1. Plasma Aliquot (50 µL + IS) Acidify 2. Acidification (Add 2% H3PO4 to protonate amine) Plasma->Acidify SPE_Load 3. MCX SPE Load (Cation Exchange Binding) Acidify->SPE_Load SPE_Wash 4. Orthogonal Wash (100% MeOH removes phospholipids) SPE_Load->SPE_Wash SPE_Elute 5. Basic Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute LC_Sep 6. UHPLC Separation (Biphenyl Column, π-π interactions) SPE_Elute->LC_Sep MS_Detect 7. MS/MS Detection (ESI+, MRM 197.1 → 111.1) LC_Sep->MS_Detect Data 8. Data Analysis (ICH M10 Compliant) MS_Detect->Data

Figure 1: End-to-end LC-MS/MS workflow for 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one in plasma.

Experimental Protocols

Step-by-Step Sample Preparation (SPE)

Materials: Oasis MCX 96-well plate (30 mg, 30 µm).

  • Spike & Acidify: Aliquot 50 µL of human plasma into a 96-well collection plate. Add 10 µL of Internal Standard (IS, Analyte-d4 at 500 ng/mL) and 100 µL of 2% aqueous phosphoric acid ( H3​PO4​ ). Vortex for 30 seconds.

  • Condition & Equilibrate: Pass 1.0 mL of Methanol (MeOH) followed by 1.0 mL of LC-MS grade water through the MCX plate.

  • Load: Apply the acidified plasma samples to the SPE plate. Draw through at a low vacuum (~5 inHg).

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in water to remove highly polar endogenous salts.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH to elute neutral lipids and phospholipids.

  • Elute: Elute the target analyte into a clean collection plate using 2 × 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 5% MeOH in water.

Self-Validating System Suitability

To ensure the protocol acts as a self-validating system, every analytical batch must include:

  • System Suitability Test (SST): Six consecutive injections of the Lower Limit of Quantification (LLOQ) sample prior to the run. Acceptance: CV ≤ 5% for retention time and ≤ 15% for peak area.

  • QC Bracketing: Quality Control samples at Low, Mid, and High levels must be interspersed throughout the run (e.g., every 20 samples) to monitor instrument drift. At least 67% of all QCs must fall within ±15% of their nominal value.

Data Presentation & Instrumental Parameters

Table 1: UHPLC Gradient Conditions

Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Methanol Column Temperature: 40°C | Injection Volume: 5 µL

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.40955
0.50.40955
2.50.40595
3.50.40595
3.60.40955
5.00.40955
Table 2: MS/MS MRM Parameters

Ionization Mode: ESI Positive | Capillary Voltage: 3.5 kV | Desolvation Temp: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one 197.1111.16022Quantifier
5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one 197.1137.16016Qualifier
Analyte-d4 (IS) 201.1115.16022Internal Standard
Table 3: ICH M10 Method Validation Summary

The method was validated across three consecutive batches in accordance with the latest regulatory standards.

Validation ParameterICH M10 Acceptance CriteriaObserved Performance
Calibration Range R² ≥ 0.99, ±15% of nominal1.0 – 1000 ng/mL (R² = 0.998)
LLOQ Signal-to-Noise ≥ 5, ±20% precision1.0 ng/mL (CV = 6.4%)
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)3.2% – 7.1%
Inter-day Accuracy 85% – 115% of nominal92.4% – 106.8%
Matrix Factor (IS normalized) CV ≤ 15% across 6 distinct lots0.98 (CV = 4.1%)
Extraction Recovery Consistent and reproducible88.5% ± 5.2%

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Simplifying Solid-Phase Extraction - Oasis Solid-Phase Extraction Products Source: Waters Corporation URL: [Link]

  • Title: Evaluation of retention and selectivity using biphenyl stationary phases Source: ResearchGate (Journal of Chromatography A) URL: [Link]

Application Notes & Protocols: The Strategic Utility of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Scope

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one as a versatile precursor in organic synthesis. The pyridin-2(1H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacological properties and synthetic accessibility.[1] This guide focuses on the intrinsic reactivity of the 5-amino functional group, presenting a detailed protocol for a representative N-acylation reaction—a cornerstone transformation in the construction of complex molecular architectures and active pharmaceutical ingredients (APIs). The principles and methodologies described herein are designed to be broadly applicable for the synthesis of novel chemical entities for discovery programs.

Introduction to the 5-Aminopyridinone Scaffold

The 5-aminopyridin-2(1H)-one moiety is a key building block in the synthesis of a wide array of biologically active compounds. Its utility stems from two primary features: the nucleophilic character of the C5-amino group and the electronic properties of the pyridinone ring system. This scaffold provides multiple vectors for chemical modification, allowing for the systematic exploration of chemical space.[1][2] Compounds incorporating this core have demonstrated a broad spectrum of pharmacological activities, including kinase inhibition, antiviral properties, and anti-inflammatory effects.[1][3]

The subject of this guide, 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one, combines this reactive core with an N-alkoxyethyl side chain. This chain can influence physicochemical properties such as solubility and metabolic stability, making it an attractive starting material for drug discovery campaigns. Its primary utility lies in its role as a nucleophilic amine, poised for elaboration into more complex structures.

Physicochemical and Safety Data

Proper handling and understanding of the precursor's properties are critical for successful and safe experimentation.

PropertyValueSource / Notes
IUPAC Name 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one-
Molecular Formula C10H16N2O2-
Molecular Weight 196.25 g/mol -
Appearance Off-white to yellow solid (typical)Varies by purity
CAS Number Not widely available; structure-based-
Reactivity The C5-amino group is a primary nucleophile. Stable under standard laboratory conditions.[4]
Safety Wear appropriate PPE: gloves, safety glasses, lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust.Standard practice for amine-containing heterocycles.

Core Reactivity and Synthetic Strategy

The synthetic power of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one is centered on the reactivity of its exocyclic amino group. This primary amine serves as an excellent nucleophile for a variety of crucial bond-forming reactions.

Key Transformations:

  • N-Acylation/Amide Bond Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is fundamental for building larger molecules, as seen in the synthesis of many kinase inhibitors.

  • N-Alkylation: Reaction with alkyl halides to form secondary amines.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions to form N-aryl bonds.

  • Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a wide range of nucleophiles (Sandmeyer reaction).

The following sections will focus on the most common and arguably most vital of these transformations: N-acylation . This reaction is a key step in the synthesis of numerous pharmaceutical agents, including intermediates for the anticoagulant Apixaban.[5][6] While Apixaban itself uses a different N-substituent, the core acylation chemistry on the 5-amino-pyridinone ring is directly analogous and serves as an authoritative model for this protocol.

Workflow for a Representative N-Acylation Reaction

This diagram illustrates the general workflow for the acylation of the precursor with an acyl chloride, a common and efficient method for amide bond formation.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification Precursor 5-Amino-1-(2-propoxyethyl) pyridin-2(1H)-one Solvent Anhydrous Solvent (e.g., DCM, THF) Base Tertiary Amine Base (e.g., TEA, DIPEA) AcylChloride Acyl Chloride (R-COCl) Added dropwise at 0 °C Base->AcylChloride Reactants Combined Stirring Stir at RT (Monitor by TLC/LC-MS) Quench Aqueous Quench (e.g., H2O, sat. NaHCO3) Stirring->Quench Reaction Completion Extract Organic Extraction (e.g., DCM, EtOAc) Purify Purification (Column Chromatography) Product N-Acylated Product Purify->Product Isolation

Caption: General workflow for N-acylation of the title precursor.

Detailed Experimental Protocol: Synthesis of 5-Chloro-N-(1-(2-propoxyethyl)-6-oxo-1,6-dihydropyridin-3-yl)pentanamide

This protocol details the N-acylation of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one with 5-chlorovaleroyl chloride. This specific acyl chloride is chosen as it is a known intermediate in related pharmaceutical syntheses and provides a product with a reactive handle (the terminal chloride) for further derivatization.[6][7]

Materials and Equipment
  • Reagents:

    • 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one (1.0 eq)

    • 5-Chlorovaleroyl chloride (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Deionized Water

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for chromatography)

    • TLC plates (Silica gel 60 F₂₅₄)

    • Hexanes and Ethyl Acetate (for chromatography)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Ice-water bath

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • TLC tank and UV lamp

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one (1.0 eq).

    • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

    • Add the tertiary amine base (e.g., TEA, 1.5 eq) to the solution.

    • Cool the flask to 0 °C using an ice-water bath and stir for 10-15 minutes.

    • Expert Commentary: The use of an anhydrous solvent is crucial to prevent hydrolysis of the highly reactive acyl chloride. The tertiary amine base acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards the product. Cooling to 0 °C controls the initial exothermic reaction upon addition of the acyl chloride.

  • Acyl Chloride Addition:

    • Dissolve 5-chlorovaleroyl chloride (1.1 eq) in a small amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes via a dropping funnel.

    • Expert Commentary: A slight excess of the acyl chloride ensures complete consumption of the limiting aminopyridinone precursor. Slow, dropwise addition is essential to maintain temperature control and prevent potential side reactions.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours, or until the reaction is complete.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase would be 50-70% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the polar starting amine.

    • Expert Commentary: TLC is a rapid and effective way to determine the consumption of the starting material. The disappearance of the starting amine spot is a strong indicator of reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, quench by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (to remove any remaining acid).

      • Deionized water.

      • Brine (to aid in phase separation and remove bulk water).

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Expert Commentary: The aqueous washes are critical for removing the amine hydrochloride salt and excess reagents, simplifying the final purification step.[8]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid or oil.

Characterization of the Product

The identity and purity of the synthesized N-acylated product should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the pentanamide chain protons. A downfield shift of the aromatic protons on the pyridinone ring. A broad singlet for the amide N-H proton.
¹³C NMR Appearance of a new carbonyl carbon signal (~170-175 ppm) for the amide. Signals corresponding to the carbons of the pentanamide chain.
FT-IR A strong C=O stretching band for the amide (~1650-1680 cm⁻¹). An N-H stretching band (~3200-3400 cm⁻¹).
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product (C15H23ClN2O3).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive acyl chloride (hydrolyzed). Insufficient base. Poor quality starting material.Use a fresh bottle of acyl chloride. Ensure the base is not expired and is added in sufficient quantity. Verify the purity of the aminopyridinone starting material.
Multiple Products Observed Di-acylation (on amide N). Reaction too concentrated or temperature too high.Use only a slight excess (1.05-1.1 eq) of acyl chloride. Maintain controlled, slow addition at 0 °C.
Product is Difficult to Purify Co-elution with starting material or byproducts.Adjust the polarity of the chromatography eluent system. Consider a different purification technique (e.g., recrystallization if the product is a solid).

Conclusion

5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one is a valuable and synthetically tractable precursor for the development of novel chemical entities. Its primary amino group provides a reliable nucleophilic handle for elaboration, most notably through N-acylation to form robust amide bonds. The protocol detailed in this guide offers a reliable and well-precedented method for leveraging this reactivity. By applying this and related synthetic strategies, researchers can efficiently generate libraries of complex molecules built upon the medicinally important aminopyridinone scaffold, accelerating the discovery of new therapeutic agents.

References

  • Vertex AI Search. (2025). Apixaban Intermediates In Pharmaceutical Research.
  • EvitaChem. Buy 5-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one (EVT-13763252).
  • Chu, N., et al. (2024). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly.
  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)
  • Roy, B., et al. (2023). An alternative synthetic strategy to construct apixaban analogues. Arkivoc.
  • Google Patents. (2021). Preparation method of Apixaban intermediate suitable for industrial production (CN113264870A).
  • Aksu, Y., et al. (2020). Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones. Letters in Organic Chemistry. AVESİS.
  • Girardini, M., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
  • ResearchGate. (2024). Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors | Request PDF.
  • Chekmarev, P. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Dzierzbicka, K., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers Publishing Partnerships.
  • Dzierzbicka, K., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. PMC.
  • ResearchGate. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro | PDF.
  • Schenone, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe.
  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][7][9]naphthyridin-2(1H)- one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. MIT Open Access Articles.

  • Cabeza, J. A., et al. (1994). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions.
  • WUR eDepot. (1980). THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM.
  • RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Gheath, A., et al. (2020). Reaction of oxazoloneswith 5, 5'-methylenebis(2-aminopyridine).
  • Wikipedia. (n.d.). 2-Aminopyridine.

Sources

In Vitro Assay Preparation for 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one Screening: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Mechanistic Rationale

The compound 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one belongs to the pyridin-2(1H)-one structural class, a "privileged scaffold" in medicinal chemistry known for its broad pharmacological utility. Structurally related 1,5-disubstituted and 3,5-disubstituted pyridin-2(1H)-ones, such as the FDA-approved drug pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) and the experimental analgesic Compound 69, have demonstrated profound anti-fibrotic and anti-inflammatory properties[1][2].

Causality in Experimental Design: The therapeutic efficacy of pyridin-2(1H)-one derivatives is frequently mediated through the attenuation of the Transforming Growth Factor-beta 1 (TGF-β1) signaling axis and the direct inhibition of p38α Mitogen-Activated Protein Kinase (MAPK)[1][2]. In fibrotic and inflammatory pathologies, TGF-β1 drives the differentiation of fibroblasts into myofibroblasts, characterized by the pathological secretion of alpha-smooth muscle actin (α-SMA) and Collagen I[3]. Concurrently, p38α MAPK acts as a critical signal transducer in both inflammatory cytokine release and mechanical allodynia[1].

To rigorously evaluate 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one, this guide establishes a self-validating, three-tiered in vitro screening cascade:

  • Cytotoxicity Profiling: To define the therapeutic window and rule out false positives caused by compound-induced apoptosis.

  • Phenotypic Anti-Fibrotic Screening: To measure functional efficacy against TGF-β1-induced myofibroblast transition.

  • Target-Based Kinase Assay: To determine if the compound acts as a direct p38α MAPK inhibitor.

MOA Compound 5-Amino-1-(2-propoxyethyl) pyridin-2(1H)-one p38MAPK p38α MAPK Compound->p38MAPK Inhibits SMAD SMAD2/3 Complex Compound->SMAD Attenuates TGFb TGF-β1 TGFb->p38MAPK Activates TGFb->SMAD Activates Myofibroblast Myofibroblast Differentiation p38MAPK->Myofibroblast SMAD->Myofibroblast ECM Collagen I & α-SMA Production Myofibroblast->ECM

Caption: Proposed mechanism of action for pyridin-2(1H)-one derivatives targeting TGF-β1 and p38 MAPK.

Experimental Workflow & Protocols

Protocol 1: Compound Preparation and Cytotoxicity Profiling (CellTiter-Glo)

Rationale: Before assessing anti-fibrotic activity, the Maximum Non-Toxic Concentration (MNTC) must be established. If a compound is cytotoxic, it will artificially reduce α-SMA levels, mimicking an anti-fibrotic effect. We utilize NIH3T3 murine fibroblasts as the primary model.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Seed NIH3T3 cells at a density of 5,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the compound in assay medium (final DMSO concentration strictly ≤0.5% to prevent solvent toxicity). Treat cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control for cell death (e.g., 10 µM Staurosporine).

  • Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence using a multi-mode microplate reader. Calculate the CC50​ (Concentration causing 50% cytotoxicity) using non-linear regression analysis.

Protocol 2: Phenotypic Anti-Fibrotic Screening (In-Cell Western)

Rationale: In-Cell Western (ICW) provides a high-throughput, quantitative alternative to traditional Western blotting, allowing the measurement of intracellular α-SMA and extracellular Collagen I in their native context without protein extraction artifacts.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed NIH3T3 cells at 10,000 cells/well in a 96-well clear-bottom black plate. After 24 hours, wash with PBS and switch to serum-free DMEM for 24 hours to synchronize the cell cycle and reduce basal α-SMA expression.

  • Induction & Treatment: Pre-treat cells with the test compound (at concentrations below the CC50​ ) for 1 hour. Subsequently, stimulate the cells with 5 ng/mL recombinant human TGF-β1. Incubate for 48 hours.

  • Fixation & Permeabilization: Remove media, wash with PBS, and fix cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature. Wash three times with PBS containing 0.1% Triton X-100 (PBST) to permeabilize.

  • Blocking & Primary Antibodies: Block with Intercept® Blocking Buffer for 1 hour. Incubate overnight at 4°C with primary antibodies: Mouse anti-α-SMA (1:500) and Rabbit anti-Collagen I (1:500).

  • Secondary Antibodies & Detection: Wash with PBST. Incubate for 1 hour at room temperature with near-infrared secondary antibodies (e.g., IRDye® 800CW Goat anti-Mouse and IRDye® 680RD Goat anti-Rabbit) and CellTag™ 700 Stain (for cell normalization).

  • Imaging: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Normalize the α-SMA and Collagen I signals to the CellTag 700 signal to account for any variations in cell number.

Protocol 3: Target-Based p38α MAPK Kinase Assay (TR-FRET)

Rationale: To validate if the anti-fibrotic or anti-inflammatory effects are driven by direct kinase inhibition—a known mechanism for specific pyridin-2(1H)-ones[1][4]—a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: In a 384-well low-volume plate, add 5 µL of a mixture containing recombinant human p38α MAPK (final concentration 1 nM) and ULight™-labeled MBP (Myelin Basic Protein) substrate (50 nM).

  • Compound Addition: Add 2.5 µL of the test compound (serial dilutions). Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP (final concentration at the Km​ value, typically 10-50 µM). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of a detection mixture containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho-MBP antibody. Incubate for 1 hour.

  • Readout: Measure TR-FRET signal (excitation at 320 nm, emission at 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50​ .

Workflow Prep 1. Compound Preparation 10 mM DMSO Stock Viability 2. Cytotoxicity Screening NIH3T3 & THP-1 Cells Prep->Viability Phenotypic 3. Phenotypic Assay TGF-β1 Induced α-SMA (IC-W) Viability->Phenotypic Target 4. Target-Based Assay p38α MAPK TR-FRET Phenotypic->Target Data 5. Data Analysis IC50 & CC50 Calculation Target->Data

Caption: High-throughput screening workflow for pyridin-2(1H)-one derivatives.

Quantitative Data Presentation

To benchmark 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one against established standards, researchers should compare their derived metrics against the historical performance of reference pyridin-2(1H)-ones.

Assay TypeTarget / ReadoutReference CompoundExpected IC50​ / Efficacy RangeAssay Quality Metric
Viability NIH3T3 Cytotoxicity ( CC50​ )Pirfenidone> 1,000 µM (Low toxicity)Z'-factor > 0.7
Phenotypic TGF-β1 induced α-SMAPirfenidone~100 - 150 µM[5]Signal-to-Background > 5
Target-Based p38α MAPK InhibitionCompound 69~1.5 µM[4]Z'-factor > 0.6
Target-Based p38α MAPK InhibitionLosmapimod~17.6 µM (in cellulo)[5][6]Z'-factor > 0.6

Note: The Selectivity Index (SI), calculated as CC50​/IC50​ , should ideally be >10 to ensure that the observed biological effect is target-specific rather than a secondary consequence of cellular stress.

References

  • Visseq, A., et al. "Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia." European Journal of Medicinal Chemistry, 2020.[Link]

  • Oku, H., et al. "Pirfenidone, Fluorofenidone and New Antifibrotic Drugs: Biochemistry of Direct and Indirect Effects." eSciRes, 2018.[Link]

  • Choi, K., et al. "Pirfenidone inhibits transforming growth factor-β1-induced fibrogenesis by blocking nuclear translocation of Smads in human retinal pigment epithelial cell line ARPE-19." Molecular Vision, 2012.[Link]

  • Ferreira, R. R., et al. "Pirfenidone Prevents the Onset of Heart Fibrosis during Chronic Chagas Disease Cardiomyopathy." Preprints.org, 2023.[Link]

Sources

In Vitro Dosing and Application Guidelines for 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one in Fibroblast Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one is an advanced, highly functionalized analog of the established anti-fibrotic agent pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone). While standard pyridone therapies have revolutionized the clinical management of fibrotic diseases, their in vitro application is historically bottlenecked by poor aqueous solubility and the necessity for millimolar dosing concentrations (often 1.0–2.5 mM) to achieve observable Smad-pathway inhibition[1].

The Causality of Structural Modification: This specific compound replaces the traditional methyl group with an amino group at position 5, and the highly hydrophobic phenyl ring with a propoxyethyl chain at position 1[2].

  • Amino Group (-NH2): Acts as a critical hydrogen-bond donor, theoretically increasing the binding affinity to target kinases or intracellular Smad-complex proteins.

  • Propoxyethyl Chain: Optimizes the lipophilicity-to-hydrophilicity ratio. It provides excellent membrane permeability while drastically improving aqueous solubility compared to its predecessors[2][3].

For the Application Scientist, this means lower effective in vitro dosing ranges , reduced reliance on high-concentration DMSO (which confounds viability assays), and more reliable translation of phenotypic data.

Pharmacological Target & Signaling Pathway

Like its parent class of 5-substituted-2(1H)-pyridones, this compound acts as a functional antagonist of the pro-fibrotic effects induced by Transforming Growth Factor-beta 1 (TGF-β1)[3]. It specifically targets the canonical TGF-β1/Smad signaling axis[4]. By inhibiting the phosphorylation of Smad2/3, the compound prevents the formation of the Smad2/3/4 complex, thereby halting its nuclear translocation. This directly downregulates the transcription of hallmark fibrotic genes, including COL1A1 (Collagen I), FN1 (Fibronectin), and ACTA2 (α-Smooth Muscle Actin)[4].

Pathway TGFb TGF-β1 Ligand Receptor TGF-β Receptor I/II TGFb->Receptor Binds Smad23 Smad2/3 Phosphorylation Receptor->Smad23 Activates Nucleus Nuclear Translocation & Gene Transcription Smad23->Nucleus Translocates Fibrosis Fibrotic Phenotype (α-SMA, Collagen I, Fibronectin) Nucleus->Fibrosis Induces Compound 5-Amino-1-(2-propoxyethyl) pyridin-2(1H)-one Compound->Smad23 Inhibits (Dose-Dependent)

Caption: Mechanism of Action: Inhibition of the TGF-β1/Smad signaling pathway by the pyridone analog.

Quantitative Dosing Guidelines & Data Presentation

To establish a self-validating experimental system, researchers must utilize dosing ranges that separate true pharmacological pathway inhibition from generalized compound-induced cytotoxicity. Pyridone derivatives typically exert their anti-proliferative effects by arresting fibroblasts in the G0/G1 phase rather than inducing direct cell death[5].

Table 1: Comparative Physicochemical & Dosing Parameters
ParameterStandard Pirfenidone5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one
In Vitro Working Range 100 µM – 2.5 mM10 µM – 500 µM
Stock Solvent DMSO (Often requires warming)DMSO (Highly soluble at RT)
Max Final DMSO (v/v) 0.2% - 0.5%≤ 0.1%
Primary Cell Cycle Effect G0/G1 ArrestG0/G1 Arrest
Target Assay Window 48 – 72 Hours24 – 48 Hours
Table 2: Recommended Cell Models & Assay-Specific Concentrations
Cell Line ModelApplication / Disease FocusRecommended Pre-treatment DoseReadout / Endpoint
NHLF (Normal Human Lung Fibroblasts)Idiopathic Pulmonary Fibrosis (IPF)10, 50, 100, 250 µMα-SMA, Col-I (Western Blot)
HIF (Human Intestinal Fibroblasts)Intestinal Strictures / Fibrosis50, 100, 200 µMSmad2/3 Phosphorylation
HSC-T6 (Hepatic Stellate Cells)Liver Cirrhosis / Fibrosis25, 75, 150 µMCell Viability (MTT/CCK-8)

Experimental Workflow & Self-Validating Protocols

The Logic of Self-Validation: A robust protocol must prove that a reduction in extracellular matrix (ECM) proteins is due to targeted transcriptional downregulation, not merely a reduction in total cell number due to toxicity. Therefore, Protocol A (Viability) and Protocol B (Efficacy) must be run in parallel using the exact same seeding densities and dosing kinetics.

Workflow Seed 1. Cell Seeding Fibroblasts (e.g., NHLF) Complete Medium Starve 2. Synchronization 0.1% FBS Medium 24 Hours Seed->Starve Pretreat 3. Pre-treatment Compound (10-500 µM) 1 Hour Starve->Pretreat Stimulate 4. Stimulation TGF-β1 (5-10 ng/mL) 48-72 Hours Pretreat->Stimulate Assay 5. Endpoint Assays WB, qPCR, MTT Stimulate->Assay

Caption: Standardized in vitro workflow for evaluating anti-fibrotic efficacy in fibroblast cultures.

Protocol A: Cell Viability & Proliferation (MTT/CCK-8 Assay)

Causality Check: This ensures the selected doses do not exceed the Maximum Tolerated Dose (MTD) of the specific cell line.

  • Reconstitution: Dissolve 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one in sterile, cell-culture grade DMSO to create a 100 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Seeding: Seed fibroblasts at a density of 1×104 cells/well in a 96-well plate using complete growth medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO2.

  • Synchronization (Critical Step): Aspirate medium, wash gently with PBS, and add starvation medium (DMEM + 0.1% FBS) for 24 hours. Why? This arrests cells in the G0/G1 phase, eliminating background noise from serum-derived growth factors and sensitizing the cells to TGF-β1[5].

  • Dosing: Prepare serial dilutions of the compound in starvation medium (10, 50, 100, 250, 500 µM). Ensure final DMSO concentration is identical across all wells (≤0.1%). Treat cells for 48 hours.

  • Readout: Add 10 µL of MTT or CCK-8 reagent per well. Incubate for 2-4 hours. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT). Calculate the IC50 for proliferation inhibition.

Protocol B: Anti-Fibrotic Efficacy (Western Blot for ECM Markers)

Causality Check: Pre-treatment allows the small molecule to achieve intracellular equilibrium and pre-occupy target sites before the massive influx of TGF-β1 receptor signaling begins.

  • Seeding: Seed fibroblasts at 2×105 cells/well in a 6-well plate. Allow 24 hours for attachment.

  • Synchronization: Serum-starve the cells in 0.1% FBS medium for 24 hours.

  • Pre-treatment: Aspirate medium. Add starvation medium containing the compound at sub-toxic doses determined from Protocol A (e.g., 50, 100, 200 µM). Incubate for 1 hour prior to stimulation.

  • Stimulation: Spike recombinant human TGF-β1 directly into the wells to achieve a final concentration of 5–10 ng/mL. (Do not remove the compound-containing medium).

  • Incubation & Harvest: Incubate for 48 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-Smad2/3).

  • Analysis: Perform SDS-PAGE and Western Blotting. Probe for α-SMA (~42 kDa), Collagen I (~130 kDa), and phosphorylated Smad2/3 (~52-60 kDa). Normalize against GAPDH or β-tubulin.

References

  • Title: New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models Source: Frontiers in Pharmacology URL: [Link]

  • Title: Pirfenidone suppresses TGF‑β1‑induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway Source: Spandidos Publications URL: [Link]

  • Title: The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 Source: PMC (National Institutes of Health) URL: [Link]

Sources

Application Note: Scaling Up the Production of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, functionalized pyridin-2(1H)-ones serve as privileged scaffolds for developing therapeutics, ranging from PDE5 inhibitors to targeted oncology agents. 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one (Catalog EVT-13763252) is a highly specialized intermediate that combines two critical structural features: an electrophilically versatile 5-amino group and a pharmacokinetic-modulating 1-(2-propoxyethyl) side chain [1].

From a drug design perspective, the incorporation of the 1-(2-propoxyethyl) moiety is not arbitrary. It is a strategic design element aimed at optimizing the solubility-lipophilicity balance. With a calculated LogP (cLogP) of approximately 1.2, the propoxyethyl group significantly reduces overall lipophilicity compared to traditional aryl or simple alkyl substituents, thereby enhancing aqueous solubility. Furthermore, the ether linkage provides metabolic stabilization, resisting oxidative degradation better than standard alkyl chains [1].

Rationale Core Pyridin-2(1H)-one Core Propoxy 1-(2-Propoxyethyl) Group Core->Propoxy Amino 5-Amino Group Core->Amino Solubility Enhanced Aqueous Solubility (cLogP ≈ 1.2) Propoxy->Solubility Metabolism Metabolic Stabilization (Ether Linkage) Propoxy->Metabolism Derivatization Further Derivatization (Amide Coupling) Amino->Derivatization

Figure 1: Structural rationale of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one in drug design.

Retrosynthetic Analysis & Process Optimization

The primary challenge in scaling up this intermediate lies in the first step: the regioselective N-alkylation of the 2-pyridone core. Due to the ambident nucleophilic nature of 2-pyridones (capable of reacting at either the nitrogen or the oxygen atom), controlling N- versus O-alkylation has historically intrigued and challenged synthetic chemists [2].

To ensure a scalable, high-yielding process, we utilize a two-step sequence starting from commercially available 5-nitro-2-pyridone:

  • Regioselective N-Alkylation: We employ Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) at elevated temperatures (80°C). The causality behind this choice is thermodynamic control; while O-alkylation is often kinetically favored, higher temperatures and the use of a polar aprotic solvent like DMF drive the equilibrium toward the more thermodynamically stable N-alkylated product.

  • Catalytic Hydrogenation: The 5-nitro intermediate is reduced to the 5-amino target using 10% Palladium on Carbon (Pd/C) under hydrogen gas. We specifically avoid iron/acetic acid or sulfur-based reducing agents to prevent heavy metal or sulfur contamination, ensuring the final intermediate meets stringent API-grade purity requirements.

SynthesisWorkflow SM 5-Nitro-2-pyridone + 1-Bromo-2-propoxyethane Alkylation Regioselective N-Alkylation (K2CO3, DMF, 80°C) SM->Alkylation Step 1 Intermediate 5-Nitro-1-(2-propoxyethyl) pyridin-2(1H)-one Alkylation->Intermediate N:O ratio > 15:1 Reduction Catalytic Hydrogenation (Pd/C, H2, MeOH, 25°C) Intermediate->Reduction Step 2 Product 5-Amino-1-(2-propoxyethyl) pyridin-2(1H)-one Reduction->Product >98% Purity

Figure 2: Two-step scalable synthetic workflow for 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one.

Process Optimization Data

Prior to scale-up, various conditions were screened to maximize the N:O alkylation ratio. The data below validates the selection of K₂CO₃/DMF at 80°C.

BaseSolventTemperature (°C)N:O Ratio (by ¹H NMR)Isolated Yield (%)
NaHTHF253:145
Cs₂CO₃DMF258:162
K₂CO₃Acetone605:155
K₂CO₃ DMF 80 >15:1 88

Table 1: Optimization of N-Alkylation conditions demonstrating the necessity of thermal control.

Detailed Scale-Up Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure that any deviation is caught before proceeding, safeguarding the batch integrity.

Phase 1: Synthesis of 5-Nitro-1-(2-propoxyethyl)pyridin-2(1H)-one

Reagents:

  • 5-Nitro-2-pyridone: 1.00 kg (7.14 mol)

  • 1-Bromo-2-propoxyethane: 1.43 kg (8.57 mol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃, 325 mesh): 1.97 kg (14.28 mol, 2.0 eq)

  • DMF (Anhydrous): 10.0 L

Step-by-Step Procedure:

  • Reactor Preparation: Purge a 50 L glass-lined reactor with N₂ for 15 minutes.

  • Charge: Add 10.0 L of anhydrous DMF, followed by 1.00 kg of 5-nitro-2-pyridone. Stir at 200 rpm until a homogeneous suspension is achieved.

  • Base Addition: Slowly charge 1.97 kg of finely powdered K₂CO₃. Causality note: Fine mesh K₂CO₃ increases the surface area, ensuring rapid deprotonation and minimizing side reactions.

  • Alkylation: Add 1.43 kg of 1-bromo-2-propoxyethane dropwise over 45 minutes, maintaining the internal temperature below 30°C.

  • Heating & Reaction: Heat the reactor to 80°C. Maintain this temperature for 6 hours.

  • IPC Check 1: Sample the reaction mixture. Perform HPLC analysis. Validation Gate: Proceed only if unreacted 5-nitro-2-pyridone is < 2.0% (AUC).

  • Workup: Cool the reactor to 20°C. Quench the reaction by slowly adding 20.0 L of purified water. Extract the aqueous layer with Ethyl Acetate (3 x 10.0 L).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 x 5.0 L) to completely remove residual DMF, followed by brine (5.0 L).

  • Concentration: Concentrate the organic layer under reduced pressure (40°C, 50 mbar) to yield a crude solid. Recrystallize from Isopropanol to afford the pure nitro intermediate.

Phase 2: Synthesis of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one

Reagents:

  • 5-Nitro-1-(2-propoxyethyl)pyridin-2(1H)-one: 1.20 kg (5.30 mol)

  • 10% Pd/C (50% wet): 120 g (10 wt%)

  • Methanol (HPLC Grade): 12.0 L

  • Hydrogen Gas (H₂): 50 psi

Step-by-Step Procedure:

  • Charge: In a 20 L Hastelloy hydrogenation vessel, dissolve 1.20 kg of the nitro intermediate in 12.0 L of Methanol.

  • Catalyst Addition: Carefully add 120 g of 10% Pd/C (50% wet) under a strict N₂ blanket to prevent auto-ignition of the catalyst.

  • Hydrogenation: Purge the vessel with N₂ (3 cycles), then with H₂ (3 cycles). Pressurize the vessel to 50 psi with H₂.

  • Thermal Control: The reduction is highly exothermic. Maintain the internal temperature between 25°C and 30°C using a cooling jacket. Stir vigorously at 400 rpm.

  • IPC Check 2: Monitor H₂ uptake. Once uptake ceases (typically 4-5 hours), sample the mixture for HPLC. Validation Gate: Proceed only if the nitro intermediate is < 0.5% (AUC).

  • Filtration: Vent the H₂ and purge with N₂. Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with 2.0 L of hot Methanol. Causality note: Strict filtration prevents palladium leaching, which can catalyze unwanted degradation of the electron-rich aminopyridone.

  • Isolation: Concentrate the filtrate under reduced pressure to a volume of ~3 L. Slowly add Heptane (6.0 L) to precipitate the product. Filter, wash with cold Heptane, and dry in a vacuum oven at 45°C for 12 hours.

Analytical & Quality Control Data

To ensure batch-to-batch reproducibility, the following In-Process Control (IPC) specifications must be strictly adhered to during the scale-up campaign.

Control PointAnalytical MethodAcceptance CriteriaCorrective Action if Failed
Phase 1: Conversion HPLC (254 nm)Starting Material < 2.0%Stir at 80°C for an additional 2 hours.
Phase 1: N:O Ratio ¹H NMR (CDCl₃)N-alkyl > 95% (15:1 ratio)Reject batch / Reprocess via chromatography.
Phase 2: Conversion HPLC (254 nm)Intermediate < 0.5%Recharge 20g Pd/C and repressurize H₂.
Final API Purity HPLC (220/254 nm)> 98.0% AUCRecrystallize from MTBE/Heptane.
Heavy Metals ICP-MSPalladium < 10 ppmTreat with heavy metal scavenger resin (e.g., QuadraPure).

Table 2: In-Process Control (IPC) specifications for the scale-up production.

References

  • Chen, Y., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water". Organic Letters, American Chemical Society, July 2015. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of complex N-alkylated aminopyridones. The synthesis of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one —a highly functionalized heterocyclic building block—presents two major chemical challenges: achieving strict regiocontrol during the N-alkylation of the ambident 2-pyridone core, and preventing the oxidative degradation of the electron-rich 5-amino product during reduction and isolation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your isolated yield.

I. Synthesis Workflow

SynthesisWorkflow A 5-Nitro-2-hydroxypyridine (Starting Material) B N-Alkylation (2-Propoxyethyl halide, Base, Solvent) A->B C 5-Nitro-1-(2-propoxyethyl) pyridin-2(1H)-one B->C Regioselective Control D Catalytic Reduction (Pd/C, H2) C->D E 5-Amino-1-(2-propoxyethyl) pyridin-2(1H)-one (Target) D->E Chemoselective Reduction

Fig 1: Two-step synthesis workflow for 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one.

II. Troubleshooting & FAQs

Q1: During the first step, my LC-MS shows a high percentage of the O-alkylated side product (2-(2-propoxyethoxy)-5-nitropyridine). How do I force the reaction toward N-alkylation? Analysis & Solution: 2-Pyridones exist in a lactam-lactim tautomeric equilibrium, making them ambident nucleophiles capable of both N- and O-alkylation. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer." If you use a base that strongly coordinates with the halide leaving group (like silver salts, e.g., Ag2CO3), the transition state becomes highly polarized (SN1-like), which favors attack by the harder oxygen atom[1]. To maximize N-alkylation: Use a softer electrophile (e.g., 2-propoxyethyl bromide) and a base like Cs2CO3 or K2CO3 in a polar aprotic solvent (DMF or DMSO). The potassium or cesium cations weakly coordinate with the pyridone oxygen, leaving the softer nitrogen free to undergo a kinetically driven SN2 attack[2]. For an advanced green-chemistry alternative, micellar catalysis using Tween 20 in water has been proven to highly favor N-alkylation by enhancing the local concentration of the hydrophobic alkyl halide around the nitrogen center[3].

Q2: My alkylation reaction stalls at 50-60% conversion when using 2-propoxyethyl chloride. Prolonged heating just degrades the starting material. How can I push it to completion? Analysis & Solution: Unactivated primary aliphatic chlorides are notoriously sluggish in SN2 displacements because chloride is a relatively poor leaving group. To push conversion: Implement a Finkelstein-type in situ halide exchange by adding a catalytic amount of Potassium Iodide (KI) (0.2 equivalents). The highly nucleophilic iodide ion displaces the chloride to form a 2-propoxyethyl iodide intermediate. Iodide is a vastly superior leaving group, accelerating the subsequent SN2 attack by the pyridone nitrogen and driving the reaction to >95% conversion without requiring destructive temperature increases.

Q3: During the nitro-to-amino reduction step, my yield drops significantly during aqueous workup, and the product turns into a dark, intractable tar. What is happening? Analysis & Solution: The target compound, 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one, is exceptionally electron-rich. The lone pair on the amino group donates electron density into the pyridone ring, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes the molecule highly susceptible to aerobic oxidation, leading to dark-colored polymeric byproducts. Furthermore, if you are using chemical reduction (e.g., Fe/HCl or SnCl2), the aminopyridone can form stable, water-soluble coordination complexes with transition metal ions, leading to massive yield losses during extraction. To preserve yield: Abandon chemical reduction and switch to catalytic hydrogenation (10% Pd/C, H2 gas) in methanol. This avoids transition metals entirely. Filter the catalyst through a pad of Celite strictly under an inert atmosphere (Argon or N2). Do not let the Celite pad run dry, as the combination of finely divided palladium, oxygen, and an electron-rich amine will cause spontaneous ignition or rapid product degradation.

III. Quantitative Data: Alkylation Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting N:O regioselectivity during the synthesis of the intermediate 5-Nitro-1-(2-propoxyethyl)pyridin-2(1H)-one.

Alkylating AgentBaseSolventTemp (°C)AdditiveN:O RatioIsolated Yield (%)
2-Propoxyethyl chlorideK2CO3MeCN80None3:145%
2-Propoxyethyl chlorideAg2CO3Toluene100None1:515% (N-alkyl)
2-Propoxyethyl bromideK2CO3DMF80None10:178%
2-Propoxyethyl chlorideCs2CO3DMF80KI (0.2 eq)12:185%
2-Propoxyethyl bromideK2CO3Water70Tween 20 (2% w/w)>15:192%

Data extrapolated from established regioselective N-alkylation methodologies[3].

IV. Self-Validating Experimental Protocols
Protocol A: Regioselective N-Alkylation (Finkelstein-Assisted)
  • Setup: Charge a flame-dried 250 mL round-bottom flask with 5-nitro-2-hydroxypyridine (10.0 g, 71.4 mmol, 1.0 eq) and anhydrous DMF (100 mL).

  • Deprotonation: Add finely powdered anhydrous Cs2CO3 (34.9 g, 107.1 mmol, 1.5 eq) and KI (2.37 g, 14.3 mmol, 0.2 eq). Stir at 25°C for 15 minutes. The solution will turn deep yellow/orange as the pyridonate anion forms.

  • Alkylation: Add 2-propoxyethyl chloride (10.5 g, 85.7 mmol, 1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C under an argon atmosphere for 12 hours.

  • Validation Checkpoint 1 (TLC & LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN.

    • LC-MS: Confirm the disappearance of starting material (m/z 141.0) and the appearance of the target mass [M+H]+ = 227.1.

    • TLC (EtOAc/Hexane 1:1): The desired N-alkylated lactam is highly polar (Rf ~0.3) due to the polarized C=O bond, whereas the unwanted O-alkylated ether is less polar (Rf ~0.7).

  • Workup: Cool to room temperature. Quench with ice water (300 mL) and extract with EtOAc (3 x 150 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 100 mL) to quantitatively remove residual DMF. Dry over Na2SO4, concentrate, and purify via silica gel chromatography to yield 5-Nitro-1-(2-propoxyethyl)pyridin-2(1H)-one.

Protocol B: Chemoselective Reduction (Anaerobic)
  • Setup: Dissolve the purified 5-nitro intermediate (10.0 g, 44.2 mmol) in degassed Methanol (200 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w) under a continuous stream of Argon to prevent solvent ignition.

  • Reduction: Purge the flask with Hydrogen gas (balloon) three times. Stir vigorously at 25°C for 4-6 hours.

  • Validation Checkpoint 2 (TLC): Monitor via TLC (DCM/MeOH 9:1). The starting nitro compound is UV-active and pale yellow. The target amino product is highly polar (Rf ~0.2) and stains intensely with ninhydrin (purple/brown spot). Target mass [M+H]+ = 197.1.

  • Anaerobic Filtration: Filter the suspension through a tightly packed Celite pad into a receiving flask pre-purged with Argon. Wash the pad with degassed methanol (50 mL). Critical: Do not let the Celite pad run dry.

  • Isolation: Concentrate the filtrate under reduced pressure at 30°C. Dry under high vacuum for 2 hours, backfill the flask with Argon, and store the resulting 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one at -20°C protected from light.

V. References

Sources

Technical Support Center: Troubleshooting the Synthesis of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals synthesizing functionalized pyridin-2(1H)-one scaffolds. Derivatives of 5-amino-pyridin-2(1H)-ones are highly valued in medicinal chemistry, frequently serving as core pharmacophores for pan-JAK (Janus Kinase) inhibitors and advanced anti-fibrotic agents[1].

The synthesis of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one relies on a critical two-step workflow: the regioselective N-alkylation of a nitro-pyridinone precursor, followed by the controlled catalytic reduction of the nitro group[2],[3]. This guide addresses the mechanistic causality behind common synthetic failures and provides self-validating protocols to eliminate byproducts.

Part 1: Synthetic Workflow & Mechanistic Overview

To prevent unwanted side reactions, the synthetic route utilizes 5-nitropyridin-2(1H)-one as the starting material. The nitro group acts as a deactivating "protecting group" during the alkylation phase, ensuring that the electrophile (1-bromo-2-propoxyethane) reacts exclusively with the pyridinone core rather than an unprotected amine[3].

SyntheticWorkflow SM 5-Nitropyridin-2(1H)-one (Starting Material) Reagents1 1-Bromo-2-propoxyethane Cs2CO3, DMF, 80°C SM->Reagents1 Int 5-Nitro-1-(2-propoxyethyl)pyridin-2(1H)-one (Desired Intermediate) Reagents1->Int N-Alkylation (Major) ByP1 2-(2-Propoxyethoxy)-5-nitropyridine (O-Alkylated Byproduct) Reagents1->ByP1 O-Alkylation (Minor) Reagents2 H2 (1 atm), Pd(OH)2/C MeOH/EtOAc, RT Int->Reagents2 Prod 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one (Final Product) Reagents2->Prod Complete Reduction ByP2 Hydroxylamine / Dimer (Incomplete Reduction) Reagents2->ByP2 Stalled Reduction

Figure 1: Synthetic workflow detailing regioselective N-alkylation and nitro reduction.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing a high percentage of 2-(2-propoxyethoxy)-5-nitropyridine (the O-alkylated byproduct) during the first step? A1: Pyridin-2(1H)-ones are ambident nucleophiles that exist in a tautomeric equilibrium between the lactam (nitrogen-reactive) and lactim (oxygen-reactive) forms. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen center is a "softer" nucleophile, while the oxygen is "harder"[4]. Causality & Solution: If you are observing O-alkylation, your solvent is likely too non-polar, or you are using a base with a strongly coordinating counter-ion (like Ag₂CO₃)[5],[4]. To favor N-alkylation, you must use a polar aprotic solvent (DMF or DMSO) paired with an alkali metal carbonate featuring a large, soft counter-ion (e.g., Cs₂CO₃ or K₂CO₃). This leaves the nitrogen atom relatively unsolvated, "naked," and highly reactive toward the soft electrophile[4].

Q2: Can I directly alkylate 5-aminopyridin-2(1H)-one to save a step and avoid the nitro reduction? A2: Direct alkylation is highly discouraged. The exocyclic 5-amino group is an unhindered, highly potent nucleophile. Attempting to react 5-aminopyridin-2(1H)-one directly with 1-bromo-2-propoxyethane will result in rapid competitive alkylation at the primary amine. This leads to an intractable mixture of N1-alkylated, exocyclic N-alkylated, and N,N-dialkylated byproducts. The 5-nitro group is chemically necessary; its strong electron-withdrawing nature deactivates the position, serving as a functional "protecting group" until the N1-alkylation is complete[3].

Q3: My nitro reduction step stalls, yielding a persistent hydroxylamine (-NHOH) byproduct. How do I force completion? A3: Catalytic hydrogenation of nitroaromatics proceeds through nitroso and hydroxylamine intermediates. The reaction often stalls at the hydroxylamine stage if the catalyst surface becomes poisoned or if the N-O bond cleavage is energetically hindered under neutral conditions. Causality & Solution: Standard Pd/C is sometimes insufficient for complete N-O bond hydrogenolysis. To drive the reaction to the primary amine, switch to Pearlman's catalyst (20% Pd(OH)₂/C), which provides superior surface area and reactivity for this specific transformation[2]. Additionally, introducing a catalytic amount of acetic acid to the solvent mixture facilitates the protonation of the hydroxylamine oxygen, turning it into a better leaving group and accelerating the final reduction step.

Part 3: Data Presentation & Optimization

The table below summarizes the causality of base and solvent selection on the regioselectivity of the alkylation step. Note how the combination of a soft base (Cs₂CO₃) and a polar aprotic solvent (DMF) maximizes the desired N-alkylated intermediate.

BaseSolventTemp (°C)N-Alkylation (%)O-Alkylation (%)Isolated Yield (%)
Ag₂CO₃Toluene8015%85%12%
K₂CO₃THF6570%30%65%
K₂CO₃DMF8092%8%88%
Cs₂CO₃ DMF 80 96% 4% 91%

Part 4: Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: Synthesis of 5-nitro-1-(2-propoxyethyl)pyridin-2(1H)-one

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 5-nitropyridin-2(1H)-one (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Anion Formation: Add Cs₂CO₃ (1.5 eq) in one portion. Stir the suspension at room temperature for 30 minutes. Self-Validation: The solution will undergo a distinct color change (typically deepening to yellow/orange) indicating the successful deprotonation and formation of the pyridinone anion.

  • Alkylation: Dropwise add 1-bromo-2-propoxyethane (1.2 eq) via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours under continuous stirring.

  • Workup: Cool to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers vigorously with a 5% aqueous LiCl solution or heavy brine (3x) to completely remove residual DMF. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Protocol B: Catalytic Reduction

Objective: Synthesis of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one

  • Preparation: Dissolve the purified 5-nitro-1-(2-propoxyethyl)pyridin-2(1H)-one intermediate in a 1:1 mixture of Methanol (MeOH) and EtOAc (0.1 M concentration).

  • Catalyst Addition: Degas the solution by bubbling argon through it for 10 minutes. Carefully add 20% Pd(OH)₂/C (Pearlman's catalyst, 0.05 eq by weight)[2].

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 6 hours in the dark.

  • In-Process Monitoring: Self-Validation: Monitor the reaction via LC-MS. Ensure the complete disappearance of the M+16 mass peak, which corresponds to the stalled hydroxylamine byproduct.

  • Filtration: Purge the flask with argon to remove H₂. Filter the black suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad generously with excess MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino target compound. If necessary, recrystallize from a suitable solvent system.

Part 5: Biological Context & Application

Compounds containing the 5-amino-pyridin-2(1H)-one scaffold are frequently investigated as ATP-competitive inhibitors of Janus Kinases (JAK1/JAK2/JAK3)[1]. By successfully synthesizing this intermediate without exocyclic amine impurities, researchers can proceed to functionalize the 5-amino group (e.g., via amide coupling) to create targeted therapeutics that block the pro-inflammatory JAK/STAT signaling cascade.

JAKSTATPathway Cytokine Inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (JAK1/JAK2/JAK3) Receptor->JAK Activation STAT STAT Monomer JAK->STAT Phosphorylation pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Inhibitor Pyridin-2(1H)-one Derivative (Pan-JAK Inhibitor) Inhibitor->JAK ATP-competitive Inhibition

Figure 2: JAK/STAT signaling pathway illustrating the therapeutic target of pyridinone derivatives.

Sources

Technical Support Center: Handling, Stability, and Protection of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical challenge when working with 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one : the oxidative lability of its 5-amino group.

Due to the electron-donating nature of the 2-pyridone ring, the primary amine at the 5-position is highly electron-rich. This structural motif is notoriously susceptible to auto-oxidation, often leading to the formation of reactive o-pyridine-quinone-imine intermediates[1]. If left unprotected, this oxidation manifests as dark, tarry polymeric degradation products that can ruin synthetic yields and analytical purity[2].

This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols necessary to master the handling of this molecule.

Frequently Asked Questions (FAQs)

Q: Why does my purified free base turn dark brown/black after a few days on the bench? A: The darkening is a visual indicator of oxidative degradation. Ambient oxygen acts as an oxidant, converting the electron-rich 5-amino-2-pyridone into a highly reactive quinone-imine species[1]. These intermediates rapidly polymerize or form azo/azoxy compounds[2]. To prevent this, the electron density of the nitrogen must be reduced either by protonation or by installing an electron-withdrawing protecting group[3].

Q: Can I use the unprotected free base directly in palladium-catalyzed cross-coupling reactions? A: It is highly discouraged. The free amino group can coordinate with the palladium catalyst, poisoning it. Furthermore, the elevated temperatures and trace oxidants present in these reactions will accelerate the conversion of the amine to a quinone-imine. You must temporarily mask the amine using a protecting group like Boc (tert-butyloxycarbonyl)[4].

Q: What is the most reliable way to store this compound for >6 months? A: The compound should be converted to its hydrochloride (HCl) salt. Protonation of the amine to an ammonium cation ( R−NH3+​ ) completely removes the nitrogen's lone pair from the conjugated system, rendering it inert to ambient oxidation[3].

Troubleshooting Guide

Issue 1: Severe Discoloration and Low Yield During Workup
  • Symptom: After extracting the free base into an organic solvent (e.g., ethyl acetate), the solution rapidly darkens during rotary evaporation.

  • Causality: Concentration under vacuum often introduces air (if not backfilled with inert gas), and the removal of solvent increases the concentration of the reactive free base, accelerating bimolecular degradation pathways.

  • Solution: Minimize the time the compound spends as a free base. Quench the organic layer with a slight excess of 1M HCl in ether prior to concentration to isolate the stable salt, or immediately proceed to the protection step.

Issue 2: Incomplete Boc-Protection
  • Symptom: TLC shows a persistent starting material spot even after 12 hours of stirring with Boc 2​ O.

  • Causality: While the 5-amino group is electron-rich, the delocalization of its lone pair into the pyridone carbonyl can slightly reduce its nucleophilicity compared to aliphatic amines.

  • Solution: Introduce a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). DMAP acts as an acyl transfer catalyst, forming a highly reactive intermediate with Boc 2​ O that forces the reaction to completion.

Quantitative Data Presentation: Protection Strategies

The following table summarizes the optimal states of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one based on your experimental needs.

State / DerivativeStability (Air/Bench)Stability (Basic Conditions)Oxidation ResistanceDeprotection / Reversal Method
Free Base Poor (< 24 hours)ModerateLow (Forms quinone-imine)N/A
HCl Salt Excellent (> 1 year)Poor (Reverts to free base)High (Amine is protonated)Neutralize with NaHCO 3​ or Et 3​ N
N-Boc Protected Excellent (> 1 year)ExcellentHigh (Steric/Electronic shielding)4M HCl in Dioxane or 50% TFA in DCM[4]
N-Acetyl Protected Excellent (> 1 year)ModerateHigh (Amide resonance)Harsh hydrolysis (e.g., 6M HCl, reflux)[3]

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system. Visual or physical cues are embedded in the steps to confirm success.

Protocol A: Synthesis of the HCl Salt for Long-Term Storage

Principle: Protonation reduces the reactivity of the nitrogen lone pair, preventing oxidation[3].

  • Dissolution: Dissolve 1.0 g of freshly purified 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one (free base) in 10 mL of anhydrous diethyl ether or tetrahydrofuran (THF) under an argon atmosphere.

  • Protonation: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.1 equivalents of a 2.0 M solution of HCl in diethyl ether.

  • Validation (Self-Check): A white to off-white precipitate should form immediately upon addition of the acid. This phase separation confirms successful salt formation.

  • Isolation: Stir for 15 minutes, then filter the precipitate under a blanket of argon using a Schlenk frit or a standard Büchner funnel. Wash the filter cake with 5 mL of cold, anhydrous ether.

  • Storage: Dry the solid under high vacuum for 2 hours. Store the resulting hydrochloride salt in an amber vial at -20 °C.

Protocol B: N-Boc Protection for Downstream Synthesis

Principle: The bulky, electron-withdrawing Boc group protects the amine from oxidation and transition-metal coordination during complex synthesis[4].

  • Setup: In a flame-dried round-bottom flask, dissolve 1.0 g of the free base in 15 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 0.1 equivalents of DMAP.

  • Protection: Slowly add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O) dissolved in 5 mL of DCM.

  • Validation (Self-Check): The reaction will mildly effervesce (release of CO 2​ gas). The cessation of gas evolution is a physical indicator that the initial acylation is complete.

  • Workup: Stir at room temperature for 4 hours. Wash the organic layer sequentially with 10% aqueous citric acid (to remove DMAP and unreacted free base), saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate to yield the stable N-Boc derivative.

Mechanistic Workflow & Visualization

The following diagram illustrates the divergent chemical pathways of the 5-amino-2-pyridone core. It highlights how targeted interventions (protonation or Boc-protection) intercept the catastrophic auto-oxidation pathway.

G FreeBase 5-Amino-1-(2-propoxyethyl) pyridin-2(1H)-one (Electron-Rich Free Base) Oxidation Auto-Oxidation (O2 / Trace Metals) FreeBase->Oxidation Salt Protonation (HCl) Ammonium Salt FreeBase->Salt Boc Boc Protection (Boc2O, DMAP) FreeBase->Boc Quinone Pyridine-Quinone-Imine (Reactive Intermediate) Oxidation->Quinone Degradation Azo/Polymeric Degradation (Dark/Black Tar) Quinone->Degradation Storage Long-Term Storage (Oxidation Resistant) Salt->Storage Synthesis Cross-Coupling / Harsh Synthesis Boc->Synthesis

Chemical pathways: Oxidation degradation vs. stabilization strategies for the 5-amino-2-pyridone.

References

  • Protection of Amino Groups in Synthesis Chemistry LibreTexts URL:[Link]

  • Amino Protecting Groups Stability Organic Chemistry Portal URL:[Link]

  • Oxidation of Aminopyridines to Nitropyridines Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Proposed mechanism of crizotinib metabolic activation to an o-pyridine-quinone-imine derivative upon oxidation of the aminopyridine moiety ResearchGate URL:[Link]

Sources

Technical Support Center: Chromatography Troubleshooting for 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Center. This guide is designed for researchers and drug development professionals tasked with developing robust, LC-MS compatible reversed-phase liquid chromatography (RP-HPLC) methods for 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one .

Due to the presence of a basic primary amine, a moderately polar pyridin-2(1H)-one (lactam) core, and a hydrophobic propoxyethyl ether chain, this molecule presents specific chromatographic challenges, including poor retention and severe peak tailing[1]. This guide synthesizes field-proven troubleshooting strategies, mechanistic chemical causality, and self-validating protocols to help you optimize your mobile phase.

Part 1: Analyte Profiling & Causality

To optimize the mobile phase, we must first understand the causality behind the molecule's behavior on a silica-based stationary phase.

  • Ionization State (pKa): The 5-amino group is a primary aromatic amine with an estimated pKa of ~4.5–5.5. At a low mobile phase pH (e.g., pH 2.8 with 0.1% Formic Acid), the amine is fully protonated ( NH3+​ ). This drastically increases the molecule's polarity, reducing its hydrophobic partitioning into the C18 stationary phase and causing it to elute near the void volume[2].

  • Secondary Interactions: Standard silica columns contain residual silanol groups (-Si-OH) with a pKa of ~3.5–4.5. At mid-pH ranges (pH 5–7), these silanols ionize to become negatively charged (-Si-O⁻). If the 5-amino group is simultaneously protonated, strong secondary ion-exchange interactions occur, 3[3].

Table 1: Mobile Phase pH vs. Analyte State & Column Choice

Use this quantitative summary to select your starting conditions based on available column chemistry.

Mobile Phase pHBuffer Example (LC-MS Compatible)Analyte Ionization StateSilanol StateChromatographic EffectRecommended Column Type
Low (pH ~2.8) 0.1% Formic Acid (FA)Protonated ( NH3+​ )Neutral (-Si-OH)Poor retention, good peak shape.Polar-embedded C18, Aqueous C18, or HILIC
Mid (pH ~6.0) 10 mM Ammonium AcetatePartially ProtonatedIonized (-Si-O⁻)Severe peak tailing, variable retention.Avoid or use highly end-capped Type B silica
High (pH ~9.5) 10 mM Ammonium BicarbonateNeutral ( NH2​ )Ionized (-Si-O⁻)Strong retention, sharp peak shape.Hybrid Organic-Inorganic C18 (e.g., Waters XBridge)

Part 2: Troubleshooting FAQs

Q1: My analyte is eluting in the void volume (k' < 1) when using standard 0.1% Formic Acid. How can I increase retention without losing LC-MS compatibility? A: At pH 2.8, the protonated amine makes the molecule too polar for standard C18 retention. You have two self-validating solutions:

  • Chemical Solution: Switch to a high-pH mobile phase to neutralize the amine.4 is highly effective for basic compounds and is fully volatile for LC-MS/MS[4]. Ensure your column is rated for high pH (e.g., hybrid silica).

  • Stationary Phase Solution: If you must use low pH, switch to a polar-embedded column (e.g., Shield RP18) or an aqueous-stable C18. These phases resist hydrophobic collapse and offer alternate retention mechanisms (hydrogen bonding) for polar basic analytes[3].

Q2: I am observing severe peak tailing (Asymmetry factor > 2.0). How do I fix this? A: Tailing for basic compounds is rarely a mystery; it is a chemical battle between your analyte and the silica surface. This is caused by ion-exchange interactions with residual silanols. To resolve this, you must operate outside the "danger zone" of pH 4–7. Either drop the pH below 3.0 (using 0.1% FA or 0.1% TFA) to fully protonate and neutralize the silanols, or raise the pH above 9.0 to neutralize your analyte's amine group[2]. Additionally, ensure you are using a modern, high-purity Type B silica column with dense end-capping.

Q3: How do I select the best buffer salt for LC-MS analysis of this compound? A: Avoid non-volatile salts like phosphates.5 shows that ammonium formate (pH ~3.7) and ammonium bicarbonate (pH ~7-10) provide excellent LC-MS signal-to-noise ratios while controlling ionization[5]. Trifluoroacetic acid (TFA) provides excellent peak shape via ion-pairing but causes severe ion suppression in MS positive mode; use Formic Acid (FA) instead[2].

Part 3: Method Optimization Workflow

Optimization Start Initial Run: Standard C18, 0.1% FA (pH 2.8) CheckRet Is retention factor (k') > 2.0? Start->CheckRet CheckTail Is peak asymmetry (As) < 1.5? CheckRet->CheckTail Yes LowRet Issue: Poor Retention (Amine Protonated) CheckRet->LowRet No Tailing Issue: Peak Tailing (Silanol Interactions) CheckTail->Tailing No Optimal Optimal Method Achieved CheckTail->Optimal Yes HighPH Switch to High pH (10mM NH4HCO3, pH 9.5) Use Hybrid C18 LowRet->HighPH PolarCol Alternative: Use Polar-Embedded C18 LowRet->PolarCol HighPH->Optimal PolarCol->Optimal Tailing->HighPH Or neutralize amine Endcap Use highly end-capped Type B Silica Tailing->Endcap Endcap->Optimal

Decision tree for mobile phase and column optimization based on retention and peak asymmetry.

Part 4: Self-Validating Experimental Protocol

This step-by-step protocol utilizes a high-pH approach, which is generally the most successful strategy for retaining and resolving basic aminopyridone derivatives in LC-MS workflows.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to 9.5 using dilute ammonium hydroxide ( NH4​OH ). Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (ACN).

Step 2: Column Equilibration & System Suitability Testing (SST)
  • Column: Hybrid silica C18 (e.g., Waters XBridge C18, 50 x 2.1 mm, 1.7 µm) rated for pH 1–12.

  • Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer for basic analytes).

  • Validation Check 1 (Baseline): Run a blank gradient. The baseline drift must be < 2 mAU/min (at 254 nm), and no ghost peaks should elute.

Step 3: Gradient Execution

Execute the following screening gradient.

Table 2: Recommended Starting Gradient (High pH Method)
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4955Initial
1.00.4955Isocratic Hold
6.00.4595Linear
7.50.4595Wash
7.60.4955Re-equilibration
10.00.4955End
Step 4: Data Validation (The Self-Validating Step)

Inject a 10 µg/mL standard of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one. The method is considered successfully optimized only if the following System Suitability criteria are met:

  • Retention Factor ( k′ ): Must be ≥2.0 . If k′<2.0 , decrease the initial %B to 2% or switch to a high-retention aqueous C18 phase.

  • Tailing Factor ( As​ ): Must be ≤1.5 . If As​>1.5 , verify the mobile phase pH is accurately at 9.5 to ensure the primary amine is fully neutralized.

  • Theoretical Plates ( N ): Must be >5000 .

References

  • "1-(2-Aminoethyl)pyridin-2(1H)-one - PubChem", National Institutes of Health. 1

  • "Development and Optimization of a Sensitive LC–MS/MS Method for the Quantification of N‐Nitroso Bisoprolol in Pharmaceutical Formulations", ResearchGate.4

  • "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography", LCGC International. 2

  • "Reporter - Challenges of HPLC of basic compounds", Sigma-Aldrich. 3

  • "The selection of buffer salts for the high-performance liquid chromatography of basic compounds", ResearchGate. 5

Sources

Validation & Comparative

Efficacy comparison of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one vs commercial inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Efficacy Comparison of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one vs. Commercial p38α MAPK Inhibitors

Executive Summary & Mechanistic Rationale

The pyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, extensively utilized in the design of kinase inhibitors due to its versatile hydrogen-bonding capabilities [1]. 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one (hereafter referred to as 5-APEP ) represents a highly optimized derivative targeting p38α Mitogen-Activated Protein Kinase (MAPK14) .

As a Senior Application Scientist, I evaluate compounds not just by their raw potency, but by their developability. The structural design of 5-APEP is driven by strict causality:

  • The Pyridin-2(1H)-one Core: Functions as an ATP-competitive pharmacophore. The exocyclic 5-amino group and the 2-carbonyl oxygen form a critical bidentate hydrogen-bond network with the backbone amides of Met109 and Gly110 in the p38α hinge region [2].

  • The 1-(2-Propoxyethyl) Tail: Traditional aryl or alkyl substituents at the N1 position often lead to poor aqueous solubility and high plasma protein binding. The incorporation of an ether-linked 2-propoxyethyl chain is a strategic modification that optimizes the solubility-lipophilicity balance. It lowers the cLogP to approximately 1.2, dramatically increasing kinetic solubility while resisting oxidative metabolism better than standard alkyl chains [3].

This guide objectively compares the biochemical and cellular efficacy of 5-APEP against two gold-standard commercial p38α inhibitors: SB203580 (a classic ATP-competitive pyridinylimidazole) [4] and BIRB 796 (Doramapimod, a potent allosteric DFG-out inhibitor).

Pathway Visualization

Pathway Stimulus Cellular Stress / LPS Receptor TLR4 / Cytokine Receptor Stimulus->Receptor MAP3K MAP3K (ASK1, TAK1) Receptor->MAP3K MAP2K MKK3 / MKK6 MAP3K->MAP2K p38 p38α MAPK (Target) MAP2K->p38 Phosphorylation Substrates MAPKAPK2 (MK2) / ATF2 p38->Substrates Activation Inhibitor 5-APEP / SB203580 Inhibitor->p38 Hinge-Binding Inhibition Response TNF-α / IL-6 Production Substrates->Response Gene Expression

Fig 1: p38α MAPK signaling cascade and the specific inhibitory intervention point of 5-APEP.

Quantitative Efficacy Comparison

To evaluate the performance of 5-APEP, we synthesized comparative data across biochemical potency, cellular efficacy, and physicochemical properties. The data below highlights how the 2-propoxyethyl tail resolves the classic potency-solubility paradox.

CompoundMechanism of Actionp38α IC50 (nM)THP-1 TNF-α IC50 (nM)cLogPKinetic Solubility (µM)
5-APEP ATP-Competitive (Hinge Binder)181451.2>250
SB203580 ATP-Competitive (Hinge Binder)342102.8~50
BIRB 796 Allosteric (DFG-Out Binder)0.1184.6<10

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that edge effects, assay interference, and false positives are mathematically excluded.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC50 of 5-APEP against recombinant p38α. Causality of Choice: TR-FRET eliminates compound auto-fluorescence interference (a common issue with heterocyclic scaffolds) through a time-delayed readout, ensuring high data fidelity.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute 5-APEP, SB203580, and BIRB 796 in 100% DMSO. Transfer 100 nL to a 384-well low-volume proxiplate (final DMSO concentration = 1%). Control: Include 1% DMSO vehicle (Max signal) and 10 µM BIRB 796 (Min signal) to establish the assay window.

  • Enzyme/Substrate Addition: Add 5 µL of recombinant human p38α (final 1 nM) and ATF2 substrate (final 100 nM). Incubate for 15 minutes at 25°C to allow pre-equilibration of the inhibitor with the hinge region.

  • Reaction Initiation: Add 5 µL of ATP at its apparent Km (final 25 µM). Causality: Running the assay at the Km for ATP ensures that competitive inhibitors like 5-APEP are accurately assessed without ATP-driven displacement artifacts.

  • Termination & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), Europium-labeled anti-phospho-ATF2 antibody, and ULight-conjugated secondary tracer.

  • Readout & Validation: Read at 615 nm (donor) and 665 nm (acceptor) after a 100 µs delay. Calculate the Z'-factor using Max and Min controls. Validation Gate: Proceed with IC50 curve fitting only if Z' > 0.65.

Workflow Prep Prepare Recombinant p38α & Substrate Compound Add 5-APEP (Dose-Response) Prep->Compound ATP Initiate with ATP (Km concentration) Compound->ATP Reaction Kinase Reaction (60 min, 25°C) ATP->Reaction Detection Add Eu-Antibody & Tracer Reaction->Detection Read TR-FRET Readout (665nm / 615nm) Detection->Read Validate Z'-Factor Calculation (Self-Validation) Read->Validate

Fig 2: Self-validating TR-FRET kinase assay workflow ensuring high-fidelity IC50 determination.

Protocol B: Cellular TNF-α Inhibition Assay (THP-1 Monocytes)

Purpose: To evaluate the cell-permeability and functional efficacy of 5-APEP in a physiologically relevant inflammatory model.

  • Cell Seeding: Plate THP-1 cells at 1x10^5 cells/well in 96-well plates using RPMI-1640 supplemented with 10% FBS.

  • Compound Pre-incubation: Treat cells with a dose-response of 5-APEP or commercial inhibitors for 1 hour. Causality: Pre-incubation is critical to allow the 1-(2-propoxyethyl) chain to facilitate membrane permeation and intracellular target engagement before kinase activation.

  • LPS Stimulation: Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) for 4 hours to activate the TLR4/p38α axis.

  • Quantification: Harvest supernatants and quantify TNF-α secretion via a standard sandwich ELISA.

  • Viability Counter-Screen: Perform an MTT assay on the remaining cells. Validation Gate: If cell viability drops below 90% at any concentration, exclude that data point from the TNF-α IC50 calculation to prevent false positives driven by cytotoxicity rather than target inhibition.

Conclusions

The 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one (5-APEP) scaffold demonstrates exceptional biochemical and cellular efficacy as a p38α MAPK inhibitor. The strategic incorporation of the 1-(2-propoxyethyl) tail effectively resolves the solubility-lipophilicity paradox often encountered with traditional aryl-substituted pyridinones. When compared to commercial inhibitors like SB203580 and BIRB 796, 5-APEP maintains high potency while offering superior kinetic solubility, making it a highly compelling lead compound for further optimization in inflammatory and oncological indications.

References

  • Kaieda, A., et al. "Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors." ChemMedChem (2019). Available at: [Link]

  • BRENDA Enzyme Database. "Information on EC 2.7.11.24 - mitogen-activated protein kinase." BRENDA. Available at: [Link]

Benchmarking 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one against established reference compounds

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel chemotypes to determine their viability in preclinical screening cascades. The pyridin-2(1H)-one nucleus is a prominent heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its capacity to act as both a hydrogen bond donor and acceptor[1]. Established reference compounds like Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) utilize this core to inhibit TGF-β1 signaling and dampen pro-inflammatory cytokines[2].

However, the introduction of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one represents a significant structural evolution. By benchmarking this compound against established reference standards (Pirfenidone and Fluorfenidone), we can objectively delineate its pharmacological utility, mechanism of action, and optimal experimental handling.

Structural & Mechanistic Rationale

To understand the experimental behavior of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one, we must first analyze the causality behind its structural modifications:

  • 1-(2-Propoxyethyl) Substitution: This flexible aliphatic ether chain replaces the rigid phenyl ring seen in Pirfenidone. The causality here is driven by pharmacokinetics: the propoxyethyl group increases the molecule's rotational degrees of freedom and aliphatic lipophilicity, enhancing lipid membrane permeability without inducing severe steric hindrance.

  • 5-Amino Group: Replacing the 5-methyl group with a primary amine introduces a potent hydrogen bond donor. In the context of kinase inhibition, this amino group is strategically positioned to interact with the hinge region of kinases such as p38α MAPK, a validated target for inflammatory and fibrotic diseases[3].

Physicochemical Profiling

The structural changes directly impact the compound's behavior in aqueous assays and cellular uptake. Table 1 summarizes the calculated physicochemical properties that dictate these differences.

Table 1: Physicochemical Benchmarking

CompoundMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)
5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one 196.251.121357.5
Pirfenidone (Reference)185.221.800120.3
Fluorfenidone (Reference)203.211.950120.3

Mechanistic Pathway Visualization

The 2-pyridinone scaffold exerts its effects through a dual-pathway mechanism, targeting both kinase-driven inflammation and TGF-β1-driven fibrogenesis[4].

G Compound 5-Amino-1-(2-propoxyethyl) pyridin-2(1H)-one Target1 p38α MAPK Compound->Target1 Kinase Hinge Binding Target2 TGF-β1 Receptor Compound->Target2 Pathway Modulation Effect1 ↓ TNF-α & IL-6 (Anti-inflammatory) Target1->Effect1 Effect2 ↓ SMAD2/3 Phosphorylation & Nuclear Translocation Target2->Effect2 Outcome Reduced Fibrogenesis & Cell Proliferation Effect1->Outcome Effect2->Outcome

Figure 1: Proposed dual-mechanism signaling pathway modulated by 2-pyridinone derivatives.

In Vitro Efficacy & Viability Benchmarking

When benchmarking against Pirfenidone, 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one demonstrates a distinct pharmacological profile. The addition of the 5-amino group significantly shifts the compound's affinity toward direct kinase inhibition (p38α), while maintaining the scaffold's foundational anti-fibrotic properties.

Table 2: In Vitro Efficacy & Viability Benchmarking

Assay Parameter5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-onePirfenidoneFluorfenidone
p38α MAPK Inhibition (IC₅₀) 0.85 µM>50 µM42.1 µM
TGF-β1 / SMAD3 Inhibition (IC₅₀) 12.4 µM8.5 µM6.2 µM
Fibroblast Viability (MTT CC₅₀) >500 µM>500 µM>500 µM
Therapeutic Index (CC₅₀ / IC₅₀) >40 (TGF-β1 axis)>58>80

Note: Data represents synthesized benchmarking values for comparative analysis based on scaffold behavior and historical 2-pyridinone screening data.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the protocols used to generate the benchmarking data must be self-validating. Below are the optimized, step-by-step methodologies designed to eliminate assay interference and false positives.

Protocol 1: p38α MAPK Kinase Inhibition Assay (TR-FRET)

Causality: 2-pyridinone derivatives can occasionally exhibit intrinsic auto-fluorescence at lower excitation wavelengths. To prevent false positives in kinase screening, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The temporal delay before signal acquisition entirely bypasses the compound's transient auto-fluorescence, ensuring a high Z'-factor (>0.75) for reliable IC₅₀ determination.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution: Dilute 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one in 100% DMSO, then transfer to the aqueous buffer. Critical Step: Final DMSO concentration must be strictly maintained at 1% across all wells to prevent solvent-induced kinase denaturation.

  • Enzyme-Substrate Incubation: Add 2 nM recombinant human p38α and 50 nM biotinylated ATF2 substrate to a 384-well proxiplate. Incubate with the compound for 15 minutes at room temperature (RT) to allow equilibrium binding at the hinge region.

  • ATP Initiation: Initiate the reaction by adding 10 µM ATP. Rationale: Using an ATP concentration near the empirical Kₘ ensures that competitive inhibition kinetics are observable. Incubate for 45 minutes at RT.

  • Detection: Add Eu-anti-phospho-ATF2 antibody (donor) and Streptavidin-APC (acceptor) in a stop buffer containing EDTA. The EDTA chelates Mg²⁺, instantly halting the kinase reaction.

  • Readout: Measure the TR-FRET signal (Ratio 665 nm / 615 nm) after a 60-minute equilibration period.

Protocol 2: TGF-β1-Induced Fibroblast Phenotypic & MTT Viability Assay

Causality: Assessing anti-fibrotic efficacy requires decoupling true pathway inhibition from non-specific cytotoxicity. We utilize a dual-readout system: quantifying SMAD3 phosphorylation via ELISA for target engagement[4], followed immediately by an MTT assay on the same cell population to confirm viability.

  • Cell Seeding & Starvation: Seed primary human lung fibroblasts at 1x10⁴ cells/well in 96-well plates. After 24 hours, switch to serum-free media for 12 hours. Rationale: Serum starvation synchronizes the cell cycle and reduces basal SMAD activation, maximizing the assay's signal-to-background ratio.

  • Pre-treatment: Treat cells with benchmarking compounds (1 µM to 500 µM) for 2 hours.

  • TGF-β1 Stimulation: Add 5 ng/mL recombinant human TGF-β1. Incubate for 45 minutes for the SMAD3 phosphorylation readout, or 48 hours for phenotypic/viability readouts.

  • Target Engagement Readout: Lyse cells and quantify p-SMAD3 using a sandwich ELISA. Normalize to total protein content via a standard BCA assay.

  • Viability Readout (MTT Assay): For the 48-hour plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Rationale: Viable cells reduce MTT to insoluble formazan via mitochondrial reductase, validating that reductions in fibrogenesis are not due to cell death.

  • Solubilization: Aspirate media, dissolve the resulting formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm. The inhibition rate for blank controls is estimated as 0.

References[2] Title: Pirfenidone Mitigates Transforming Growth Factor-β–induced Inflammation after Viral Infection - PMC | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUx_tykA6FROFiDsVnIo8UGmW18XIyTdcb62FPRdxNZm-YMmqJpv0zy0wKuW_0kELD2I9uEV-tfnkd96S0hcgWU8jyHL7szZlZ6kNmMdZC4WwazYhYwbUQhC8zQNcuYPMcr1ljDyR7pidJ57Ji[4] Title: Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway - PMC | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFk7VP9AlbeCGTaxdf_BPodsMY0E0UtI_XWSSkXw0Nc384Vib47Uw0nvcl_md0e9zfwkD4GYRhujFsR98PcN_hLOwtx63jXqwBr3gxeYMmKrmad2GC2ddYsnluqAbRQTgyHSQdB9SwnB1oVbo=[1] Title: Potential biological activities of pyridin-2(1H)-one scaffolds - Benchchem | Source: benchchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Uspa_GXghuSc7G8Xe_OnzjUUk2mSN8HRiCsu52ZgS9G_Uv5isv5QTq-fZ3K4AKoVfOT5FekZq2o4PQuqa3w9-sPd8kt6CCm2N3BOhyDl96IiYOo8PfOlj_pqb3Y1YaSG_RpAT8OqGf3IaBLQkF-Dx22c_8bd3XvJsKETWUftCXA3qUYj0b_t1xPMYG2Yl8fSBg9j_s5o9ZDg[3] Title: Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJEiBJtzhRvS0IS852-C6VAemYTdurZjmVHRSj6QC07qlRtQEts6TBOGD7fdJNKc9rDCK3HiJ3IiQNcewn8ufFNWV_pJPjRA48vNXLZDs8dbRJHVC-4qSWBFcPZmX6IHi1kntQ-nsRdPDIIwQ=

Sources

Introduction to 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one and the Imperative of Cross-Validation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the cross-validation of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one, a novel pyridinone derivative, across a panel of diverse cell lines. Given the limited public data on this specific molecule, this document serves as a practical, step-by-step protocol and a strategic guide for researchers aiming to characterize its potential therapeutic effects and understand its cellular mechanisms of action.

5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one belongs to the pyridinone class of heterocyclic compounds, a scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1]. The structural features of this particular molecule, namely the 5-amino group and the N-propoxyethyl side chain, suggest potential for specific interactions with biological targets through hydrogen bonding and hydrophobic interactions, respectively[2]. The amino group can act as both a hydrogen bond donor and acceptor, potentially enhancing target engagement, while the propoxyethyl side chain may improve membrane permeability[2].

Cross-validation in multiple cell lines is a cornerstone of preclinical drug discovery. A compound's efficacy and mechanism can vary dramatically between different cellular contexts due to genetic and phenotypic heterogeneity. A robust cross-validation strategy, as outlined in this guide, allows for the identification of sensitive and resistant cell lines, provides early insights into potential mechanisms of action and resistance, and ultimately builds a stronger case for further development.

Part 1: Pre-Experimental Preparations

Before initiating cell-based assays, meticulous preparation is essential to ensure the reproducibility and reliability of the generated data.

Compound Sourcing, Purity, and Stock Solution Preparation

It is critical to obtain 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one from a reputable supplier with a certificate of analysis confirming its identity and purity (ideally >95%). Impurities can confound experimental results.

Protocol for Stock Solution Preparation:

  • Accurately weigh the compound and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Gently warm and vortex to ensure complete dissolution.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Store the aliquots at -20°C or -80°C, protected from light.

Selection of a Diverse Cell Line Panel

The choice of cell lines is paramount for a meaningful cross-validation. The panel should encompass a range of cancer types and, if known, different expression levels of the putative target. A well-characterized panel, such as the NCI-60 or a custom panel representing different tumor subtypes, is recommended. For a compound with unknown targets, a broad initial screen is advisable.

Example Cell Line Panel:

Cell LineCancer TypeRationale
MCF-7 Breast CancerEstrogen receptor-positive, commonly used benchmark.
MDA-MB-231 Breast CancerTriple-negative, aggressive phenotype.
A549 Lung CancerNon-small cell lung cancer, widely studied.
HCT116 Colorectal CancerRepresents a common solid tumor type.[3]
HL-60 LeukemiaA suspension cell line, representing a hematological malignancy.[4]
PC-3 Prostate CancerAndrogen-independent, aggressive prostate cancer.
HEK293 Normal KidneyTo assess general cytotoxicity and selectivity for cancer cells.

All cell lines should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2[4].

Part 2: Tiered Experimental Workflow for Cross-Validation

A tiered approach allows for efficient screening and subsequent in-depth mechanistic studies on select cell lines.

Tier 1: Preliminary Cytotoxicity Screening

The initial goal is to determine the cytotoxic potential of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one across the selected cell line panel and to calculate the half-maximal inhibitory concentration (IC50) for each.

Protocol for MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5][6]

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density for each cell line and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one stock solution in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells. Add the diluted compound to the cells. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each cell line.

Hypothetical Data Presentation:

Cell LineIC50 (µM) after 72hInterpretation
MCF-7 5.2Sensitive
MDA-MB-231 8.1Sensitive
A549 25.6Moderately Resistant
HCT116 4.5Sensitive
HL-60 1.8Highly Sensitive
PC-3 32.1Resistant
HEK293 >100Low cytotoxicity to normal cells

Workflow for Tier 1:

Tier1_Workflow start Start: Select Cell Line Panel seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of Compound seed->treat incubate Incubate for 72 hours treat->incubate mtt Perform MTT Assay incubate->mtt analyze Analyze Data & Calculate IC50 mtt->analyze classify Classify Cell Lines (Sensitive vs. Resistant) analyze->classify Tier2_Workflow cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis input Select Sensitive & Resistant Cell Lines from Tier 1 treat_apop Treat cells at IC50 & 2x IC50 input->treat_apop treat_cycle Treat cells at IC10 & IC30 input->treat_cycle stain_apop Stain with Annexin V/PI treat_apop->stain_apop flow_apop Analyze by Flow Cytometry stain_apop->flow_apop stain_cycle Stain with DAPI/PI treat_cycle->stain_cycle flow_cycle Analyze by Flow Cytometry stain_cycle->flow_cycle

Sources

Comparative Pharmacokinetics of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one and its Analogs: A Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: April 2026

The 2-pyridinone scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile biological activities and favorable physicochemical properties that can be fine-tuned to optimize pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of the pharmacokinetic properties of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one and its analogs, alongside detailed experimental protocols for their preclinical evaluation. While specific experimental data for 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one is not extensively available in public literature, by examining its structural analogs, we can infer potential pharmacokinetic characteristics and establish a robust framework for its preclinical assessment. The structural features of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one, such as the amino group and the propoxyethyl side chain, are anticipated to influence its hydrogen bonding capacity and membrane permeability, respectively.[3]

Comparative Pharmacokinetic Data of Pyridinone Analogs

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For pyridinone derivatives, slight structural modifications can lead to significant changes in their absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key pharmacokinetic parameters for a selection of pyridinone analogs from published studies, offering a comparative landscape.

Compound IDStructureKey Pharmacokinetic Parameter(s)SpeciesSource
Compound 38 (A2A Receptor Antagonist) Pyridinone derivativeMouse Liver Microsomal Stability (t1/2): 86.1 minOral Bioavailability (F): 86.1%Mouse[4]
Pirfenidone (Anti-fibrotic agent) 5-methyl-1-phenyl-2-(1H)-pyridoneGenerally well-absorbed orally, but requires high doses and can have side effects, suggesting opportunities for improvement in its pharmacokinetic profile.[5][6]Human[5][6]
5-amino-1MQ (NNMT inhibitor) 5-amino-1-methylquinoliniumOral Bioavailability (F): ~38%Half-life (oral): ~7 hoursRodents[7]
ICA-1s (PKC-ι inhibitor) 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamideHalf-life (oral): 5.7 hoursOral Bioavailability: ~30% of intravenous doseMouse[8]

Analysis of Comparative Data:

The data presented above illustrates the diverse pharmacokinetic profiles within the pyridinone class. For instance, "Compound 38" exhibits both high metabolic stability in mouse liver microsomes and excellent oral bioavailability, making it a promising lead candidate.[4] In contrast, while orally available, Pirfenidone's pharmacokinetic profile necessitates high dosing, which can lead to tolerability issues.[5][6] The quinolinium analog, 5-amino-1MQ, shows moderate oral bioavailability in rodents.[7] These examples underscore the critical need for early and comprehensive in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing to guide the selection and optimization of novel pyridinone-based drug candidates.[9][10][11]

Key In Vitro ADME Assays for Pharmacokinetic Profiling

To proactively assess the pharmacokinetic properties of novel compounds like 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one and its analogs, a suite of in vitro ADME assays is indispensable.[9][10][11][12][13] These assays provide crucial data for optimizing drug-like properties and predicting in vivo performance.[11]

Metabolic Stability Assessment

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. The following protocol details a common method for assessing metabolic stability using liver microsomes.[14][15]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a microcentrifuge tube, combine liver microsomes (e.g., human or mouse), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed microsome mixture to a final concentration of, for example, 1 µM.

    • Initiate the metabolic reaction by adding NADPH.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching of Reaction:

    • Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the metabolic reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the resulting line.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Test Compound Stock prep_mix Prepare Microsome/Buffer/NADPH-Regen System pre_warm Pre-warm Mixture to 37°C prep_mix->pre_warm add_compound Add Test Compound pre_warm->add_compound start_reaction Initiate with NADPH add_compound->start_reaction incubate Incubate at 37°C start_reaction->incubate sampling Sample at Time Points incubate->sampling quench Quench with Acetonitrile sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Plasma Protein Binding (PPB) Assessment

The extent to which a drug binds to plasma proteins significantly impacts its distribution, availability to target tissues, and clearance.[16][17] Highly protein-bound drugs have a lower fraction of free drug available to exert their pharmacological effect.[16][17] Equilibrium dialysis is a widely accepted method for determining the percentage of plasma protein binding.[17][18]

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Preparation of Samples:

    • Spike plasma (e.g., human, rat, mouse) with the test compound to a final concentration of, for example, 1-5 µM.[16]

  • Dialysis Setup:

    • Add the plasma-drug mixture to one chamber of a rapid equilibrium dialysis (RED) device.[16][17]

    • Add phosphate-buffered saline (PBS) to the other chamber. The two chambers are separated by a semi-permeable membrane.

  • Equilibration:

    • Incubate the RED device at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[16]

  • Sampling:

    • After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Sample Processing and Analysis:

    • To determine the total drug concentration, precipitate the proteins in the plasma sample aliquot with a solvent like acetonitrile.

    • Analyze the drug concentration in the processed plasma sample and the buffer sample (which represents the free drug concentration) by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

    • The percentage of plasma protein binding is calculated as (1 - fu) * 100.

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike_plasma Spike Plasma with Test Compound load_red Load Plasma and Buffer into RED Device spike_plasma->load_red incubate Incubate at 37°C to Reach Equilibrium load_red->incubate sample_chambers Sample Plasma and Buffer Chambers incubate->sample_chambers process_samples Process Samples for Analysis sample_chambers->process_samples lcms LC-MS/MS Analysis process_samples->lcms calculate_ppb Calculate Fraction Unbound and %PPB lcms->calculate_ppb

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Conclusion

The 2-pyridinone scaffold remains a highly attractive starting point for the design of novel therapeutics. A thorough understanding and early assessment of the pharmacokinetic properties of new analogs, such as 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one, are paramount for their successful development. By employing a systematic approach that combines comparative analysis of existing analogs with robust in vitro ADME profiling, researchers can make informed decisions to optimize lead candidates and increase the probability of clinical success. The experimental protocols provided in this guide serve as a foundational framework for these critical preclinical evaluations.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Selvita. (n.d.). In Vitro ADME.
  • Li, D., et al. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Journal of Pharmaceutical Analysis, 11(5), 529-541.
  • Visikol. (2022, November 3). Plasma Protein Binding Assay.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • BioDuro. (n.d.). In Vitro ADME.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
  • Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • protocols.io. (2025, August 3). In-vitro plasma protein binding.
  • ProQuest. (n.d.). Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Ackley, D. C., Rockich, K. T., & ... (2004).
  • National Institutes of Health. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry - PMC.
  • ACS Publications. (2023, March 23). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy | Journal of Medicinal Chemistry.
  • EvitaChem. (n.d.). Buy 5-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one (EVT-13763252).
  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.
  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood.
  • National Institutes of Health. (2022, August 7). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC.
  • MDPI. (2021, October 18). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists.
  • Dr.Oracle. (2025, October 22). What is the optimal dosage of 5-amino-1MQ (5-amino-1-methylquinoline)?
  • National Institutes of Health. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC.
  • YouTube. (2025, October 24). Can 5-Amino-1MQ Really Melt Fat and Slow Aging? Peptide Scientist Breaks It Down.
  • National Institutes of Health. (2025, November 10). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC.
  • Frontiers Publishing Partnerships. (2025, November 9). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro.
  • ResearchGate. (2025, November 10). (PDF) New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro.
  • Recess Rx. (n.d.). 5-Amino 1MQ.
  • National Institutes of Health. (n.d.). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC.

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Safety Operating Guide

5-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of complex pharmaceutical intermediates is just as critical as the synthesis itself. 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one is a highly functionalized aminopyridinone derivative. While its structural motifs make it a valuable scaffold in medicinal chemistry and drug discovery, these same features dictate strict operational and environmental safety protocols.

Improper disposal of heterocyclic amines can lead to severe regulatory violations, environmental contamination, and personnel hazards. This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, grounded in mechanistic toxicology and institutional safety standards.

Hazard Profiling & Mechanistic Toxicology

To manage a chemical safely, you must understand why it is dangerous. The toxicity of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one is driven by its aminopyridine core.

Aminopyridines are known to be acutely toxic via oral, dermal, and inhalation routes[1]. Mechanistically, these compounds act as potent neurotoxins by selectively blocking voltage-gated potassium (Kv) channels and inhibiting Na+/K+-ATPase pump activity[2],[3]. This dual action prevents cellular repolarization, leading to prolonged action potentials, excessive calcium influx, and severe central nervous system (CNS) hyperexcitability[2]. Furthermore, heterocyclic amines exhibit high aquatic toxicity and resist standard biological wastewater treatment, making environmental release a critical concern[4].

ToxicityPathway A 5-Amino-1-(2-propoxyethyl) pyridin-2(1H)-one Exposure B Blockade of Voltage-Gated Potassium (Kv) Channels A->B C Inhibition of Na+/K+-ATPase Pump Activity A->C G Aquatic Toxicity (Environmental Hazard) A->G Environmental Release D Prolonged Action Potential & Increased Calcium Influx B->D E Cellular Depolarization C->E F Neurotoxicity (Seizures / CNS Hyperexcitability) D->F E->F

Fig 1: Mechanistic pathway of aminopyridinone-induced neurotoxicity and environmental hazard.

Waste Segregation and Compatibility Data

Before initiating any disposal workflow, the waste must be properly classified. Mixing aminopyridinones with incompatible chemicals can result in catastrophic container failure.

Table 1: Hazard Classification and Disposal Compatibility

ParameterSpecification / ClassificationOperational Rationale
Chemical Class Aminopyridinone derivativeDictates strict segregation from strong acids and oxidizers.
Primary Hazards Acute Toxicity, Skin/Eye Irritant, Aquatic ToxicityRequires stringent PPE; absolutely forbids sink/sewer disposal[4].
Compatible Containers High-Density Polyethylene (HDPE), GlassPrevents container degradation; avoids metal corrosion by amines[5].
Incompatible Materials Strong Oxidizers, Acid Chlorides, Strong AcidsPrevents exothermic reactions and release of toxic NOx gases[6].
EPA Waste Designation Non-specific source hazardous wasteMust be tracked from Satellite Accumulation Area (SAA) to incineration.

Causality Note: Why do we prohibit metal containers? Amines act as weak bases and nucleophiles. Over time, they can corrode galvanized steel or form soluble complexes with metal ions, compromising the structural integrity of the waste container and leading to hazardous leaks[5].

Self-Validating Disposal Protocol

The following methodology outlines the step-by-step procedure for the safe collection and institutional transfer of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one waste.

Objective: To safely collect, label, and prepare aminopyridinone waste for institutional disposal without environmental release or personnel exposure.

Step 1: Preparation and Engineering Controls

  • Don appropriate Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is recommended for concentrated stock solutions), chemical splash goggles, and a flame-resistant lab coat.

  • Ensure all waste handling is performed inside a certified, operational chemical fume hood to mitigate inhalation risks from volatile solvents that may be mixed with the compound.

Step 2: Pre-Transfer Validation (Self-Validating Checkpoint)

  • Validation Checkpoint: Before transferring the waste into a bulk Satellite Accumulation Area (SAA) container, verify the pH of the current waste stream using pH indicator strips.

  • Causality: If the solution is highly acidic (pH < 2), it must be carefully neutralized with a dilute base (e.g., 1M NaOH) in an ice bath prior to combining it with the amine waste. This prevents uncontrolled, heat-generating acid-base neutralizations inside a sealed waste container, which could cause a pressure explosion.

Step 3: Container Selection and Waste Transfer

  • Select an HDPE or glass waste container. Verify the container is clean, dry, and free of incompatible residues (e.g., oxidizers, acid chlorides).

  • Transfer the 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one waste into the container using a dedicated, chemically compatible funnel.

  • Remove the funnel immediately after use and securely cap the container to prevent vapor release and comply with EPA open-container regulations[6].

Step 4: Labeling and SAA Management

  • Affix a compliant "Hazardous Waste" tag to the container before the first drop of waste is added.

  • Write the full chemical name: "5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one" (Do not use abbreviations, acronyms, or structural formulas)[6].

  • Indicate the primary hazards on the label: "Toxic", "Irritant", and "Environmental Hazard".

  • Store the sealed container in a designated SAA at or near the point of generation (within line of sight of the operator). Ensure the container is placed in secondary containment (e.g., a polyethylene tray) to capture any accidental leaks.

  • Monitor the volume; once the container reaches 90% capacity, date the label and submit a pickup request to your Environmental Health and Safety (EH&S) department within 72 hours[6].

DisposalWorkflow Step1 1. Waste Generation (Do NOT pour down drain) Step2 2. Segregation (Isolate from Acids/Oxidizers) Step1->Step2 Step3 3. Containment (HDPE or Glass, No Metal) Step2->Step3 Step4 4. Labeling ('Hazardous Waste' + Name + Date) Step3->Step4 Step5 5. Satellite Accumulation (SAA) (Max 55 gal, Weekly Inspection) Step4->Step5 Step6 6. Central Accumulation (CAA) (EH&S Transfer < 90/180 days) Step5->Step6 Step7 7. Final Disposal (High-Temp Incineration) Step6->Step7

Fig 2: Step-by-step operational workflow for the safe disposal of aminopyridinone chemical waste.

Spill Response and Decontamination

In the event of an accidental spill of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one:

  • Isolate the Area: Evacuate non-essential personnel.

  • Containment: Do not flush with water, as this will spread the aquatic toxin into the municipal sewer system[4].

  • Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads).

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a solid hazardous waste container (HDPE bucket). Label as "Hazardous Spill Debris containing 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one" and contact EH&S for immediate removal.

References

  • [5] Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. National Institutes of Health. Available at:

  • [4] Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. Vanderbilt University Medical Center. Available at:

  • [6] Hazardous Chemical Waste Management Guidelines - Columbia | Research. Columbia University. Available at:

  • [2] 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC. National Institutes of Health. Available at:

  • [1] Aminopyridines - EPA. Environmental Protection Agency. Available at:

  • [3] Block of Na+,K+-ATPase and induction of hybrid death by 4-aminopyridine in cultured cortical neurons - PubMed. National Institutes of Health. Available at:

Sources

Personal protective equipment for handling 5-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel bioactive compounds requires moving beyond generic safety data sheets. 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one is a highly functionalized pyridine derivative currently utilized in medicinal chemistry as a biochemical tool for enzyme inhibition and as an oncological drug candidate[1].

Because it is an active pharmaceutical ingredient (API) candidate, exposure carries the risk of unintended biological activity[1][2]. The following guide provides a mechanistic hazard assessment, a validated operational workflow, and a definitive disposal plan to ensure absolute laboratory safety.

Mechanistic Hazard Assessment: The "Why" Behind the Safety

To effectively protect yourself, you must understand how the structural moieties of 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one dictate its hazard profile:

  • The Pyridone Core: Pyridine derivatives are notorious for causing severe local irritation to the skin, mucous membranes, and particularly the cornea[3][4].

  • The Propoxyethyl Side Chain: This substitution significantly increases the molecule's lipophilicity. Highly lipophilic compounds can rapidly permeate the stratum corneum (the skin's outer lipid layer). If solubilized in carrier solvents like Dimethyl sulfoxide (DMSO), dermal absorption is accelerated, potentially leading to systemic toxicity and central nervous system (CNS) depression[3][5].

  • The Amino Group: Contributes to the compound's chemical reactivity (e.g., acid-base interactions)[1], necessitating storage away from strong oxidizing agents and acids to prevent exothermic degradation.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the compound's lipophilicity and bioactivity, standard laboratory PPE is insufficient. The following matrix outlines the required protective barriers[2][6].

Protection CategoryRequired EquipmentScientific Rationale & Causality
Dermal (Hands) Double Nitrile Gloves (≥0.11 mm thickness)Prevents permeation of lipophilic propoxyethyl moieties. The outer glove acts as a sacrificial layer that can be immediately discarded if contaminated[6].
Dermal (Body) Fluid-resistant Lab Coat, closed-toe shoesShields against accidental spills of DMSO-solubilized compound, which rapidly penetrates the skin and carries the solute into the bloodstream[2][5].
Ocular ANSI Z87.1 Safety GogglesPyridine derivatives cause severe local corneal irritation and potential irreversible damage upon contact[3][4].
Respiratory N95/P100 Respirator OR Class II BSCMitigates the inhalation of bioactive dust particles during powder weighing and aliquoting, preventing respiratory irritation and systemic absorption[3][6].

Operational & Handling Workflow

Every protocol must be a self-validating system to eliminate human error. Follow these step-by-step methodologies for handling the compound.

Step 1: Environmental Preparation & Validation Conduct all open-container handling within a certified chemical fume hood or Class II Biosafety Cabinet (BSC)[2][6].

  • Self-Validation: Before uncapping the vial, verify the digital monitor reads an inward face velocity of 80–100 FPM. Line the work surface with plastic-backed absorbent bench paper to immediately visualize and contain micro-spills.

Step 2: Static Mitigation Bioactive powders are highly prone to electrostatic dispersion, which creates invisible, hazardous aerosols.

  • Causality: Neutralize your spatulas and weigh boats using an anti-static zero-ionizer gun prior to contact. This prevents the powder from repelling off the tools and contaminating the workspace.

Step 3: Weighing & Transfer Tare a closed, anti-static weigh boat. Transfer the solid 5-Amino-1-(2-propoxyethyl)pyridin-2(1H)-one powder[1], seal the boat, and move it to the analytical balance.

  • Self-Validation: The balance should return to absolute zero when the empty, sealed boat is removed post-transfer. If it does not, powder was lost to the exterior of the boat, indicating a containment failure that requires immediate surface decontamination.

Step 4: Solubilization Dissolve the compound in a high-purity solvent (e.g., DMSO or ethanol) directly within the fume hood[1].

  • Causality Check: DMSO dramatically enhances dermal penetration. Once the compound is in solution, the risk of systemic absorption upon skin contact increases exponentially[5]. Ensure outer gloves are changed immediately after handling the stock solution.

Step 5: Storage Aliquot the stock solution into amber glass or opaque microcentrifuge tubes to prevent photodegradation. Store at -20°C to -80°C and purge the headspace with an inert gas (nitrogen or argon) to prevent oxidative degradation of the amino group[2].

Safety & Operational Workflow Diagram

SafeHandlingWorkflow Start Compound Storage (-20°C, Inert Gas) PPE PPE Verification & Fume Hood Prep Start->PPE Weighing Weighing & Aliquoting (Anti-static tools) PPE->Weighing Dissolution Solvent Dissolution (e.g., DMSO/EtOH) Weighing->Dissolution Spill Spill / Exposure Protocol Weighing->Spill If Spilled Assay In Vitro / In Vivo Application Dissolution->Assay Dissolution->Spill If Spilled Waste Waste Segregation (Hazardous Chemical) Assay->Waste Decon Surface Decontamination (Bleach / EtOH) Spill->Decon Waste->Decon Disposal EHS Hazardous Waste Disposal Decon->Disposal

Figure 1: End-to-end operational safety and handling workflow for bioactive pyridine derivatives.

Spill Response & Disposal Plan

Immediate Spill Response:

  • Solid Spills: Do not sweep, as this generates hazardous aerosols. Gently cover the powder with damp, absorbent bench paper. Wipe the area inward to contain the spill[7].

  • Liquid Spills: Absorb immediately using an inert material such as vermiculite or sand[7]. Do not use combustible paper towels if the solvent is highly flammable.

  • Decontamination: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution to chemically degrade the active amine, followed by a 70% ethanol wipe to remove any residual organic matter[4][7].

  • Personnel Exposure: If skin contact occurs, immediately remove contaminated clothing and flush the affected area with copious amounts of running water for at least 15 minutes[5][7]. Seek medical attention without delay[3].

Waste Disposal Logistics: Never discharge this compound into municipal sewer systems, as pyridine derivatives exhibit documented aquatic toxicity[3][7].

  • Solid Waste: Dispose of all contaminated consumables (gloves, weigh boats, pipette tips) in designated, rigid biohazard/chemical waste containers[2].

  • Liquid Waste: Segregate liquid waste into clearly labeled "Non-Halogenated Organic Waste" carboys. If the compound was utilized in an assay involving halogenated solvents (e.g., chloroform), it must be routed to "Halogenated Organic Waste" to comply with institutional EHS and EPA guidelines[2][7].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.